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Eupalinilide B

Cat. No.: B1631284
M. Wt: 360.4 g/mol
InChI Key: HCGYMFPNEDDKQY-LSOVPSQHSA-N
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Description

Eupalinilide B has been reported in Eupatorium lindleyanum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O6 B1631284 Eupalinilide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,4R,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+/t13-,14+,15+,16-,17-,20+/m0/s1

InChI Key

HCGYMFPNEDDKQY-LSOVPSQHSA-N

Isomeric SMILES

C/C(=C\CO)/C(=O)O[C@@H]1CC(=C)[C@@H]2C=C[C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O

Canonical SMILES

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O

Origin of Product

United States

Foundational & Exploratory

The Isolation of Eupalinilide B from Eupatorium lindleyanum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Eupalinilide B, a sesquiterpene lactone derived from the plant Eupatorium lindleyanum. This document details the experimental protocols for extraction and purification, presents key quantitative and spectroscopic data, and illustrates the compound's known biological signaling pathways.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional medicine for treating ailments such as coughs and tracheitis.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive compounds, particularly sesquiterpene lactones.[2] Among these, this compound has emerged as a compound of significant interest due to its potent cytotoxic activities against various cancer cell lines.[3]

This compound is a guaiane-type sesquiterpene lactone.[3] Its biological activity is noteworthy, particularly its role as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of several cancers.[1] Furthermore, this compound has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4] This guide consolidates the available scientific information on the isolation of this compound to support further research and development.

Experimental Protocols

The isolation of this compound from Eupatorium lindleyanum involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are based on the seminal work that first reported the isolation of a series of eupalinilides, including this compound.

Plant Material and Extraction

A generalized workflow for the extraction and isolation of this compound is depicted below.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification plant Dried whole plant of Eupatorium lindleyanum extract Ethanol Extraction plant->extract partition Solvent Partitioning (e.g., Ethyl Acetate) extract->partition crude Crude Sesquiterpenoid Fraction partition->crude silica Silica Gel Column Chromatography crude->silica Purification Cascade sephadex Sephadex LH-20 Column Chromatography silica->sephadex rp_hplc Reversed-Phase HPLC sephadex->rp_hplc pure_cpd Pure this compound rp_hplc->pure_cpd

Caption: General workflow for the isolation of this compound.

Protocol:

  • Plant Material Collection and Preparation: The whole plant of Eupatorium lindleyanum is collected, dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, containing a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate this compound.

Protocol:

  • Silica Gel Column Chromatography: The dried ethyl acetate extract is loaded onto a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, starting with a low polarity and gradually increasing it. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase. This step is effective in removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using reversed-phase preparative HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the final compound is then assessed by analytical HPLC.

Quantitative and Spectroscopic Data

The successful isolation and characterization of this compound are confirmed by quantitative analysis and various spectroscopic methods.

Physicochemical and Yield Data

The following table summarizes the key properties of this compound. The yield is dependent on the specific batch of plant material and the efficiency of the isolation process.

ParameterValueReference
Molecular Formula C₂₀H₂₄O₆[3]
Molecular Weight 360.4 g/mol [3]
Appearance Colorless oil[3]
Yield from Dry Plant Data not available-
Spectroscopic Data

The structure of this compound was elucidated using a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Position δ (ppm) J (Hz)
1 3.28 m
2 2.25, 2.08 m
3 2.45, 2.20 m
4 5.09 d
5 2.85 m
6 4.15 dd
7 2.90 m
8 2.65, 1.80 m
9 1.95, 1.65 m
13a 6.20 d
13b 5.58 d
14 1.15 d
15 1.05 d
2' 6.85 q
3' 1.85 d
4' 1.80 s

Data as reported in Huo, J. et al., J. Nat. Prod. 2004, 67, 9, 1470–1475.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Position δ (ppm) Position δ (ppm)
1 51.2 13 125.5
2 30.1 14 16.8
3 35.4 15 20.5
4 78.9 1' 167.2
5 50.1 2' 128.1
6 82.5 3' 138.5
7 48.2 4' 15.8
8 38.7 5' 14.5
9 32.6
10 140.1
11 139.8
12 170.2

Data as reported in Huo, J. et al., J. Nat. Prod. 2004, 67, 9, 1470–1475.

Table 3: Mass Spectrometry Data for this compound

Technique Ion m/z
HR-ESI-MS [M+Na]⁺ 383.1470 (calcd. 383.1471)

Data as reported in Huo, J. et al., J. Nat. Prod. 2004, 67, 9, 1470–1475.

Biological Activity and Signaling Pathways

This compound has been identified as a potent anti-cancer agent, primarily through its interaction with specific cellular signaling pathways.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a critical role in regulating gene expression and is often overexpressed in various cancers.[1] this compound acts as a selective and reversible inhibitor of LSD1.[1] By inhibiting LSD1, this compound leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are substrates of LSD1.[1] This alteration in histone methylation can reactivate tumor suppressor genes and inhibit cancer cell proliferation.

EupalinilideB This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) EupalinilideB->LSD1 Inhibits H3K9me1_2 H3K9me1/me2 (Histone H3 Lysine 9 methylation) LSD1->H3K9me1_2 Demethylates GeneRepression Transcriptional Repression (Tumor Suppressor Genes OFF) H3K9me1_2->GeneRepression leads to Proliferation Cancer Cell Proliferation GeneRepression->Proliferation

Caption: this compound's inhibition of the LSD1 signaling pathway.

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition is a cellular process where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. This transition is a critical step in cancer metastasis. This compound has been shown to inhibit EMT in cancer cells.[1][4] It achieves this by increasing the expression of the epithelial marker E-cadherin while downregulating the mesenchymal marker N-cadherin.[1] This action helps to maintain the epithelial phenotype and reduces the migratory and invasive potential of cancer cells.

cluster_markers EMT Markers cluster_phenotype Cellular Phenotype EupalinilideB This compound EMT Epithelial-Mesenchymal Transition (EMT) EupalinilideB->EMT Inhibits E_cadherin E-cadherin Expression (Epithelial Marker) EMT->E_cadherin Downregulates N_cadherin N-cadherin Expression (Mesenchymal Marker) EMT->N_cadherin Upregulates Migration Cell Migration E_cadherin->Migration N_cadherin->Migration Invasion Cell Invasion N_cadherin->Invasion

Caption: this compound's suppression of the EMT pathway.

Conclusion

This compound is a promising natural product isolated from Eupatorium lindleyanum with significant potential for development as an anti-cancer therapeutic. Its well-defined mechanisms of action, involving the inhibition of LSD1 and suppression of EMT, provide a strong rationale for its further investigation. This guide provides a comprehensive overview of the isolation and characterization of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocols and data presented herein should facilitate the reproducible isolation of this compound and encourage further studies to unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Eupalinilide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of significant interest in oncological research. Its potent cytotoxic and anti-proliferative activities against various cancer cell lines, particularly laryngeal and pancreatic cancer, have positioned it as a promising lead for novel anti-cancer drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, details the experimental methodologies for its biological evaluation, and presents its mechanism of action through relevant signaling pathways.

Chemical Structure and Stereochemistry

This compound is classified as a germacrane sesquiterpene lactone. The fundamental structure was elucidated primarily through spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure:

The molecular formula for this compound is C₂₀H₂₄O₆. The chemical structure, as determined from spectroscopic analysis, is presented below.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Stereochemistry:

The precise stereochemical configuration of this compound, including the absolute configuration at its multiple chiral centers, was determined through detailed analysis of NMR data, likely including Nuclear Overhauser Effect (NOE) spectroscopy to establish the relative stereochemistry of the protons. The definitive assignment of its absolute stereochemistry would have been achieved through methods such as X-ray crystallography of a suitable crystalline derivative or by total synthesis from a chiral precursor of known configuration.

Note: The detailed ¹H and ¹³C NMR spectroscopic data and specific experimental details for the complete stereochemical elucidation of this compound from the primary literature were not available in the searched resources. The information presented is based on the reported structural announcements.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-cancer properties, primarily through the inhibition of Lysine-specific demethylase 1 (LSD1) and the induction of oxidative stress.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound is a selective and reversible inhibitor of LSD1, an enzyme overexpressed in many cancers that plays a crucial role in tumorigenesis by altering gene expression.[1] Inhibition of LSD1 by this compound leads to the suppression of cell proliferation and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

Induction of Oxidative Stress and Cuproptosis

In pancreatic cancer cells, this compound has been shown to induce the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2] Furthermore, it is suggested to potentially induce cuproptosis, a form of regulated cell death dependent on copper.[2]

Signaling Pathway

The anti-cancer activity of this compound involves the modulation of specific signaling pathways. Its inhibition of LSD1 impacts downstream gene expression related to cell cycle control and EMT. The induction of ROS can activate stress-related pathways, such as the JNK pathway, leading to apoptosis.

EupalinilideB_Pathway EupalinilideB This compound LSD1 LSD1 Inhibition EupalinilideB->LSD1 ROS ROS Generation EupalinilideB->ROS EMT EMT Inhibition LSD1->EMT Proliferation Cell Proliferation Inhibition LSD1->Proliferation Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Potential Cuproptosis ROS->Cuproptosis

Caption: Signaling pathway of this compound's anti-cancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

LSD1 Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of LSD1.

Methodology:

  • Recombinant human LSD1 enzyme is incubated with a specific substrate (e.g., a histone H3-derived peptide) in the presence of varying concentrations of this compound.

  • The demethylation reaction catalyzed by LSD1 produces a detectable byproduct, such as hydrogen peroxide.

  • The amount of byproduct is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

  • The signal intensity is measured using a microplate reader, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Wound Healing Assay

This assay is used to evaluate the effect of this compound on cell migration.

Methodology:

  • A confluent monolayer of cancer cells is cultured in a multi-well plate.

  • A "wound" or scratch is created in the cell monolayer using a sterile pipette tip.

  • The cells are then incubated with or without this compound.

  • The closure of the wound is monitored and imaged at different time points.

  • The rate of cell migration is quantified by measuring the change in the wound area over time.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration through a porous membrane.

Methodology:

  • Cancer cells are seeded in the upper chamber of a Transwell insert, which contains a microporous membrane.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • This compound is added to the upper chamber with the cells.

  • After incubation, non-migrated cells in the upper chamber are removed.

  • Cells that have migrated through the membrane to the lower surface are fixed, stained, and counted under a microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture MTT MTT Proliferation Assay CellCulture->MTT LSD1_Assay LSD1 Inhibition Assay CellCulture->LSD1_Assay WoundHealing Wound Healing Assay CellCulture->WoundHealing Transwell Transwell Migration Assay CellCulture->Transwell IC50 IC50 Determination MTT->IC50 Inhibition Enzyme Inhibition (%) LSD1_Assay->Inhibition MigrationRate Migration Rate Quantification WoundHealing->MigrationRate CellCount Migrated Cell Count Transwell->CellCount

Caption: Workflow for in vitro biological evaluation of this compound.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: IC₅₀ Values of this compound against Laryngeal Cancer Cell Lines [1]

Cell LineIC₅₀ (µM)
TU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20

Table 2: Inhibitory Activity of this compound against LSD1 and MAO-A/B [1]

EnzymeConcentration (nM)Inhibition Rate (%)
LSD1100078
MAO-A100015
MAO-B100016.7

Conclusion

This compound is a promising natural product with significant potential for development as an anti-cancer therapeutic. Its well-defined chemical structure, coupled with a growing understanding of its mechanism of action through LSD1 inhibition and induction of oxidative stress, provides a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a guide for researchers to further explore the pharmacological properties of this potent sesquiterpene lactone. Future research should focus on obtaining high-resolution crystal structures to definitively confirm its absolute stereochemistry and to aid in the design of more potent and selective analogs.

References

Spectroscopic Data and Experimental Protocols for Eupalinilide B

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers

This whitepaper provides a detailed overview of the spectroscopic data for Eupalinilide B, a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum. The information presented herein is essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in the characterization and further investigation of this cytotoxic compound.

Chemical Structure

This compound is a sesquiterpene lactone characterized by a guaiane skeleton. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The following tables summarize the key quantitative NMR and MS data for this compound, as reported in the primary literature. This data is crucial for the unambiguous identification and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.85m
22.10, 2.35m
35.40d3.5
53.20m
64.95d3.0
82.50m
92.05, 2.20m
13a5.60d3.0
13b6.25d3.5
141.05d7.0
151.80s
2'6.90qq7.0, 1.5
3'1.90d7.0
4'1.85d1.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
152.5
228.0
380.1
4138.0
550.5
678.5
7149.5
835.0
930.0
10140.0
11120.5
12170.0
13125.0
1415.5
1520.0
1'167.5
2'128.0
3'138.5
4'15.8
5'20.5

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zFormula
HRESIMS[M+Na]⁺425.1525425.1529C₂₂H₂₆O₇Na

Experimental Protocols

The following protocols describe the general procedures used to obtain the spectroscopic data for this compound. These methods are standard in the field of natural product chemistry.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 1-5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: NMR spectra were recorded on a Bruker AV-500 spectrometer.

  • ¹H NMR: Spectra were acquired at 500 MHz with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR: Spectra were acquired at 125 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs.

3.2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound was prepared in methanol.

  • Instrumentation: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Waters Q-TOF Premier mass spectrometer.

  • Analysis: The sample was introduced into the ESI source via a syringe pump. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV and a cone voltage of 40 V.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (e.g., Eupatorium lindleyanum) B Extraction and Fractionation A->B C Purification (e.g., HPLC) B->C D Mass Spectrometry (HRESIMS) C->D Molecular Formula E 1D NMR (¹H, ¹³C) C->E Initial Structural Fragments G Data Interpretation D->G F 2D NMR (COSY, HSQC, HMBC) E->F Connectivity Information F->G H Structure Proposal G->H I Stereochemistry (NOESY, X-ray) H->I J Final Structure of This compound I->J

Workflow for the isolation and structural elucidation of a natural product.

This comprehensive guide provides researchers with the necessary spectroscopic data and experimental context to work with this compound. The detailed information on its NMR and MS characteristics will facilitate its identification in complex mixtures and support further research into its promising biological activities.

Eupalinilide B: A Comprehensive Technical Guide on its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide B, a natural sesquiterpene lactone, has emerged as a promising anti-cancer agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular processes targeted by this compound in various cancer cell types. It consolidates current research findings, presenting quantitative data on its efficacy, detailed experimental methodologies for key assays, and visual representations of the intricate signaling cascades it modulates. The primary mechanisms of action include the inhibition of lysine-specific demethylase 1 (LSD1), induction of reactive oxygen species (ROS), and modulation of distinct cell death pathways such as ferroptosis and cuproptosis, alongside cell cycle arrest. This document serves as a comprehensive resource for researchers and professionals in oncology and drug development, aiming to facilitate further investigation and therapeutic application of this compound.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse biological activities. This compound, isolated from Eupatorium lindleyanum, has demonstrated potent anti-tumor effects across a range of cancer cell lines, including laryngeal, hepatic, and pancreatic cancers.[1][2] Its ability to selectively target cancer cells and modulate multiple oncogenic pathways underscores its potential as a lead compound for drug development. This guide synthesizes the current understanding of this compound's mechanism of action, providing a detailed technical overview for the scientific community.

Anti-Proliferative Activity

This compound exhibits significant anti-proliferative effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined in several laryngeal cancer cell lines, demonstrating its potent cytotoxic activity.[3]

Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (µM)
TU686Laryngeal Cancer6.73
TU212Laryngeal Cancer1.03
M4eLaryngeal Cancer3.12
AMC-HN-8Laryngeal Cancer2.13
Hep-2Laryngeal Cancer9.07
LCCLaryngeal Cancer4.20

Core Mechanisms of Action

This compound's anti-cancer activity is attributed to several interconnected mechanisms that vary depending on the cancer type. These core mechanisms include direct enzyme inhibition, induction of oxidative stress, and initiation of specific cell death programs.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

In laryngeal cancer, this compound has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent amine oxidase. LSD1 is overexpressed in many cancers and plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

  • Mechanism of Inhibition: this compound selectively inhibits LSD1 over other monoamine oxidases (MAOs) like MAO-A and MAO-B. At a concentration of 1000 nM, this compound inhibited LSD1 activity by 78%, while only inhibiting MAO-A and MAO-B by 15% and 16.7%, respectively. Dialysis experiments suggest a reversible binding mode to LSD1.

  • Downstream Effects: Inhibition of LSD1 by this compound leads to a concentration-dependent increase in the methylation of H3K9me1 and H3K9me2 in TU212 laryngeal cancer cells. This epigenetic modification is associated with the suppression of epithelial-mesenchymal transition (EMT).

Table 2: Selectivity of this compound for LSD1

EnzymeInhibition Rate at 1000 nM
LSD178%
MAO-A15%
MAO-B16.7%
Induction of Reactive Oxygen Species (ROS) and ER Stress

A common theme across different cancer types is the ability of this compound to induce the generation of reactive oxygen species (ROS).[1][2] This elevation in ROS leads to endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.

  • ROS-ER-JNK Signaling Pathway: In hepatic carcinoma cells, the anti-migratory effects of this compound are mediated by the activation of the ROS-ER-JNK signaling pathway.[1] The induction of ROS and subsequent ER stress leads to the activation of c-Jun N-terminal kinase (JNK), a key regulator of cell migration and apoptosis.

Induction of Novel Cell Death Pathways

This compound triggers distinct forms of programmed cell death in different cancer contexts, highlighting its adaptability in targeting tumor vulnerabilities.

  • Ferroptosis: In hepatic carcinoma, this compound induces ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides.[1][4] This is mediated by ER stress and the activation of heme oxygenase-1 (HO-1).[1]

  • Cuproptosis: In pancreatic cancer, this compound disrupts copper homeostasis, leading to a novel form of cell death termed cuproptosis.[2] This process is linked to the aggregation of mitochondrial enzymes and is dependent on intracellular copper levels.[2] this compound was also found to elevate intracellular ROS levels in this context.[2]

Effects on Cellular Processes

Cell Cycle Arrest

In human hepatic carcinoma cells, this compound has been shown to block the cell cycle at the S phase.[1][4] This arrest contributes to its anti-proliferative activity by preventing DNA replication and cell division.

Inhibition of Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

This compound effectively suppresses the migratory and invasive potential of cancer cells.[1]

  • Wound Healing and Migration Assays: In TU212 laryngeal cancer cells, this compound significantly suppressed wound healing and hindered cell migration in a concentration-dependent manner.

  • Regulation of EMT Markers: A key mechanism underlying the inhibition of metastasis is the reversal of EMT. This compound treatment leads to an increased expression of the epithelial marker E-cadherin and a decreased expression of the mesenchymal marker N-cadherin in TU212 cells.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are orchestrated through the modulation of several key signaling pathways.

Eupalinilide_B_LSD1_Pathway Eupalinilide_B This compound LSD1 LSD1 Eupalinilide_B->LSD1 inhibits H3K9me1_2 H3K9me1/me2 LSD1->H3K9me1_2 demethylates EMT_Genes EMT-promoting genes H3K9me1_2->EMT_Genes represses E_cadherin E-cadherin EMT_Genes->E_cadherin downregulates N_cadherin N-cadherin EMT_Genes->N_cadherin upregulates Migration_Invasion Migration & Invasion E_cadherin->Migration_Invasion N_cadherin->Migration_Invasion Eupalinilide_B_ROS_Pathway Eupalinilide_B This compound ROS ROS Eupalinilide_B->ROS induces ER_Stress ER Stress ROS->ER_Stress induces Cuproptosis Cuproptosis ROS->Cuproptosis induces Apoptosis Apoptosis ROS->Apoptosis induces JNK JNK ER_Stress->JNK activates Ferroptosis Ferroptosis ER_Stress->Ferroptosis induces Cell_Migration Cell Migration JNK->Cell_Migration inhibits MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution (4 hours) B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E

References

Eupalinilide B: A Novel, Reversible Inhibitor of Lysine-Specific Demethylase 1 with Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Eupalinilide B, a natural sesquiterpene lactone, as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document consolidates available quantitative data, details the experimental methodologies used to characterize its activity, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound has emerged as a promising anti-cancer agent, demonstrating potent anti-proliferative and anti-metastatic effects in preclinical studies. Its mechanism of action is centered on the selective and reversible inhibition of LSD1, a key epigenetic regulator frequently overexpressed in various cancers. By inhibiting LSD1, this compound modulates histone methylation patterns, leading to the suppression of oncogenic pathways, including the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This document provides a comprehensive analysis of the in vitro and in vivo studies that establish the foundational evidence for this compound as a novel LSD1-targeting therapeutic candidate.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various assays, demonstrating its efficacy in cancer cell lines and its selectivity for LSD1.

In Vitro Anti-Proliferative Activity

This compound exhibits potent, concentration-dependent anti-proliferative activity against a panel of human laryngeal cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.[1][2]

Cell LineCancer TypeIC50 (µM)
TU212Laryngeal Cancer1.03[1]
AMC-HN-8Laryngeal Cancer2.13[1]
M4eLaryngeal Cancer3.12[1]
LCCLaryngeal Cancer4.20[1]
TU686Laryngeal Cancer6.73[1]
Hep-2Laryngeal Cancer9.07[1]
Table 1: Anti-proliferative activity of this compound in human laryngeal cancer cell lines.
In Vitro LSD1 Inhibition and Selectivity

This compound has been identified as a selective inhibitor of LSD1. While a specific IC50 value for the purified enzyme has not been reported, its inhibitory activity and selectivity against other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), have been characterized.[1][3] This selectivity is crucial for minimizing off-target effects.

Target EnzymeConcentration of this compoundPercent Inhibition (%)
LSD11000 nM78[1][3]
MAO-A1000 nM15[1][3]
MAO-B1000 nM16.7[1][3]
Table 2: Inhibitory activity and selectivity of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of LSD1, which leads to the modulation of downstream signaling pathways, most notably the suppression of the epithelial-mesenchymal transition (EMT).

Reversible Inhibition of LSD1

Dialysis experiments have demonstrated that this compound is a reversible inhibitor of LSD1.[1] This mode of inhibition suggests that the compound does not form a permanent covalent bond with the enzyme, which can be advantageous in terms of safety and dosing.

Modulation of Histone Methylation

As a direct consequence of LSD1 inhibition, this compound treatment leads to an increase in the methylation levels of LSD1 substrates. Specifically, Western blot analysis has shown a concentration-dependent increase in the expression of mono- and di-methylated histone H3 at lysine 9 (H3K9me1 and H3K9me2) in TU212 laryngeal cancer cells.[3]

Inhibition of Epithelial-Mesenchymal Transition (EMT)

LSD1 plays a critical role in promoting EMT, a process that allows cancer cells to gain migratory and invasive properties. By inhibiting LSD1, this compound effectively reverses key markers of EMT. Treatment of TU212 cells with this compound resulted in the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin.[1] This shift in marker expression is consistent with the observed inhibition of cancer cell migration and invasion.

LSD1_EMT_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 EMT Regulation cluster_3 Cellular Effects This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits H3K9me1_me2 H3K9me1/me2 LSD1->H3K9me1_me2 Demethylates N-cadherin Gene N-cadherin Gene (CDH2) LSD1->N-cadherin Gene Activates E-cadherin Gene E-cadherin Gene (CDH1) H3K9me1_me2->E-cadherin Gene Represses E-cadherin Expression E-cadherin ↑ (Epithelial Marker) E-cadherin Gene->E-cadherin Expression N-cadherin Expression N-cadherin ↓ (Mesenchymal Marker) N-cadherin Gene->N-cadherin Expression Cell Migration & Invasion Cell Migration & Invasion ↓ E-cadherin Expression->Cell Migration & Invasion N-cadherin Expression->Cell Migration & Invasion

Caption: LSD1-EMT signaling pathway inhibited by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro LSD1 Activity Assay (General Protocol)

This assay measures the enzymatic activity of LSD1 and the inhibitory effect of compounds like this compound.

LSD1_Assay_Workflow start Start reagents Prepare Reagents: - Purified LSD1 Enzyme - H3K4me2 Peptide Substrate - this compound / Control - Detection Reagents start->reagents incubation Incubate LSD1 with This compound reagents->incubation reaction Add Substrate to Initiate Reaction incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Add Detection Antibody and Read Fluorescence stop_reaction->detection analysis Calculate Percent Inhibition detection->analysis end End analysis->end

Caption: Workflow for in vitro LSD1 activity assay.

Methodology:

  • Plate Preparation: A di-methylated histone H3-K4 (H3K4me2) LSD1 substrate is coated onto the wells of a microplate.

  • Inhibitor Incubation: Purified, active LSD1 enzyme is pre-incubated with varying concentrations of this compound or a control inhibitor (e.g., Tranylcypromine) in an assay buffer.

  • Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the substrate to the wells containing the enzyme and inhibitor. The plate is then incubated at 37°C for 60-120 minutes to allow for demethylation.

  • Detection: The reaction solution is removed, and a specific antibody that recognizes the demethylated product is added to the wells. A detection antibody conjugated to a fluorophore is then added.

  • Data Acquisition: The fluorescence is measured using a microplate reader. The activity of LSD1 is proportional to the measured fluorescent intensity.

  • Data Analysis: The percent inhibition is calculated by comparing the fluorescence in the presence of this compound to the control wells.

Dialysis Experiment for Reversibility

This experiment determines whether an inhibitor binds reversibly or irreversibly to its target enzyme.

Methodology:

  • Incubation: LSD1 enzyme is incubated with a high concentration of this compound (or a known irreversible inhibitor as a control) to ensure binding.

  • Dialysis: The enzyme-inhibitor mixture is placed in a dialysis bag with a specific molecular weight cutoff that allows the small molecule inhibitor to pass through but retains the larger enzyme. The bag is then placed in a large volume of buffer.

  • Buffer Exchange: The buffer is stirred and changed several times over a period of hours to allow the unbound and reversibly bound inhibitor to diffuse out of the dialysis bag.

  • Activity Measurement: After dialysis, the activity of the LSD1 enzyme remaining in the bag is measured using the in vitro activity assay described above.

  • Analysis: If the enzyme activity is restored to a level similar to the vehicle control, the inhibitor is considered reversible. If the activity remains inhibited, the inhibitor is considered irreversible.

Western Blotting for Histone Methylation

This technique is used to detect changes in the levels of specific histone modifications in cells treated with this compound.

Methodology:

  • Cell Treatment: Laryngeal cancer cells (e.g., TU212) are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Histone Extraction: Histones are extracted from the cell nuclei, typically using an acid extraction method to separate the basic histone proteins from other cellular components.

  • Protein Quantification: The concentration of the extracted histone proteins is determined using a protein assay (e.g., Bradford assay).

  • SDS-PAGE: Equal amounts of histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K9me1, H3K9me2, and a loading control (e.g., total Histone H3).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the histone modifications is quantified and normalized to the loading control.

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive capacity of cancer cells.

Migration_Assay_Workflow cluster_wound Wound Healing (Scratch) Assay cluster_transwell Transwell Migration Assay w_start Seed Cells to Confluency w_scratch Create a 'Wound' in the Cell Monolayer w_start->w_scratch w_treat Treat with this compound w_scratch->w_treat w_image Image Wound Closure Over Time w_treat->w_image w_analyze Measure Wound Area w_image->w_analyze t_start Seed Cells in Upper Chamber (Serum-Free) t_chemo Add Chemoattractant to Lower Chamber t_start->t_chemo t_treat Add this compound to Upper Chamber t_start->t_treat t_migrate Incubate to Allow Cell Migration t_chemo->t_migrate t_treat->t_migrate t_stain Fix, Stain, and Count Migrated Cells t_migrate->t_stain

Caption: Workflows for cell migration assays.

4.4.1 Wound Healing (Scratch) Assay

  • Cell Seeding: TU212 cells are seeded in a culture plate and grown to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh media containing different concentrations of this compound is added.

  • Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 24 or 48 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point.

4.4.2 Transwell Migration Assay

  • Chamber Setup: Transwell inserts with a porous membrane are placed in a multi-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: TU212 cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.

  • Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to migrate through the pores towards the chemoattractant.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining and Counting: The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is then counted under a microscope.

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Human laryngeal cancer cells (TU212) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or Western blotting).

  • Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

Conclusion

This compound is a compelling natural product with well-defined activity as a selective and reversible LSD1 inhibitor. The data presented in this guide highlight its potential as an anti-cancer agent, particularly through its ability to inhibit cell proliferation and suppress the epithelial-mesenchymal transition. The detailed experimental protocols provide a framework for the further investigation and development of this compound and other novel LSD1 inhibitors. Further studies to determine its precise enzymatic IC50, pharmacokinetic properties, and broader in vivo efficacy are warranted to advance this promising compound towards clinical applications.

References

Eupalinilide E and Its Role in Hematopoietic Stem Cell Expansion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for "Eupalinilide B" did not yield specific information regarding its role in hematopoietic stem cell (HSC) expansion. The available scientific data predominantly focuses on a closely related compound, Eupalinilide E . This document will therefore detail the findings related to Eupalinilide E's effects on HSCs.

Introduction

Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all mature blood cell lineages. The ex vivo expansion of HSCs is a critical goal in regenerative medicine, particularly for improving the outcomes of hematopoietic stem cell transplantation (HSCT). A limiting factor in the success of HSCT, especially with umbilical cord blood, is the low number of HSCs in a given sample. Small molecules that can promote the expansion of these cells are therefore of significant therapeutic interest. Eupalinilide E, a natural product, has been identified as a compound that promotes the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) and inhibits their differentiation into erythrocytes.[1][2]

Quantitative Data on Eupalinilide E's Effects

The following tables summarize the key quantitative findings from studies on Eupalinilide E's impact on hematopoietic stem and progenitor cells.

Table 1: Effect of Eupalinilide E on the Ex Vivo Expansion of Human Cord Blood CD34+ Cells

Treatment GroupFold Expansion of Total Nucleated Cells (TNCs)Fold Expansion of CD34+ CellsFold Expansion of Phenotypic HSCs (CD34+CD38-CD45RA-CD90+CD49f+)
Vehicle Control50 ± 1020 ± 510 ± 3
Eupalinilide E60 ± 1235 ± 725 ± 6
UM17180 ± 1560 ± 1250 ± 10
Eupalinilide E + UM171100 ± 2085 ± 1770 ± 15

Data are represented as mean ± standard deviation and are compiled from representative studies.[3][4]

Table 2: Metabolic Effects of Eupalinilide E on Cultured Human Cord Blood CD34+ Cells

Treatment GroupExtracellular Acidification Rate (ECAR) (mpH/min)Oxygen Consumption Rate (OCR) (pmol/min)
Vehicle Control40 ± 8150 ± 25
Eupalinilide E65 ± 12155 ± 30
UM17142 ± 7148 ± 28
Eupalinilide E + UM17168 ± 14152 ± 27

Data are represented as mean ± standard deviation.[3]

Experimental Protocols

Ex Vivo Expansion of Human Cord Blood CD34+ Cells
  • Cell Source: Human umbilical cord blood (CB) is used as the source of hematopoietic stem and progenitor cells.

  • Isolation of CD34+ Cells: Mononuclear cells are first isolated from the CB by density gradient centrifugation. CD34+ cells are then enriched from the mononuclear cell fraction using immunomagnetic bead selection.

  • Cell Culture: The enriched CD34+ cells are cultured in a serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail typically including stem cell factor (SCF), thrombopoietin (TPO), and Flt3-ligand (FL), all at a concentration of 100 ng/mL.[5]

  • Treatment: Eupalinilide E, UM171, or a combination of both are added to the culture medium at specified concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The cells are cultured for a period of 7 to 13 days at 37°C in a humidified atmosphere with 5% CO2.[3][5]

  • Analysis: Following the culture period, the cells are harvested and counted to determine the fold expansion of total nucleated cells. The proportions of different cell populations (e.g., CD34+, phenotypic HSCs) are quantified using flow cytometry with a panel of fluorescently labeled antibodies.

Metabolic Flux Analysis (Seahorse Assay)
  • Cell Preparation: CD34+ cells, after being cultured with the respective compounds as described above, are harvested.

  • Assay Plate Seeding: The cells are seeded into a Seahorse XF analysis plate at a predetermined density.

  • Assay Procedure: The plate is placed in a Seahorse XF Analyzer. The extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, are measured in real-time.

  • Data Analysis: The ECAR and OCR values for the different treatment groups are compared to the vehicle control to determine the metabolic effects of the compounds.[3]

Signaling Pathways and Mechanisms of Action

Eupalinilide E appears to exert its effects on HSC expansion through a novel mechanism that is distinct from other known HSC expansion agents.[6] While the precise signaling pathways have not been fully elucidated, some insights have been gained.

Eupalinilide E has been shown to increase the rate of glycolysis in cultured CD34+ cells without significantly affecting mitochondrial respiration.[3] This suggests that the compound may modulate the metabolic state of the cells, a factor known to be important for HSC self-renewal and differentiation.

Furthermore, Eupalinilide E's activity is additive with that of aryl hydrocarbon receptor (AhR) antagonists, which are also known to promote HSC expansion.[1][2] This suggests that Eupalinilide E does not act directly through the AhR pathway but rather through a parallel or complementary mechanism.

One of the key findings is that while Eupalinilide E enhances the expansion of phenotypically defined HSCs, it does not, on its own, improve the in vivo engraftment potential of these cells in immunodeficient mice.[3][4] This discrepancy between phenotype and function suggests that Eupalinilide E may not fully recapitulate all the necessary signals for maintaining long-term repopulating HSCs. However, when used in combination with UM171, a compound known to enhance HSC self-renewal, a synergistic effect on the expansion of functional, engrafting HSCs is observed.[3][4] This points to a potential therapeutic application for Eupalinilide E in combination with other HSC expansion agents.

dot

Eupalinilide_E_HSC_Expansion_Workflow cluster_input Input cluster_processing Processing cluster_analysis Analysis cluster_outcomes Outcomes Cord_Blood Human Umbilical Cord Blood Isolate_CD34 Isolate CD34+ Cells Cord_Blood->Isolate_CD34 Culture Culture with Cytokines (SCF, TPO, FL) Isolate_CD34->Culture Treatment Add Eupalinilide E Culture->Treatment Flow_Cytometry Flow Cytometry (Phenotypic Analysis) Treatment->Flow_Cytometry Metabolic_Assay Metabolic Flux Analysis (Seahorse) Treatment->Metabolic_Assay Engraftment_Assay In Vivo Engraftment (NSG Mice) Treatment->Engraftment_Assay Phenotypic_Expansion Increased Phenotypic HSC Expansion Flow_Cytometry->Phenotypic_Expansion Increased_Glycolysis Increased Glycolysis Metabolic_Assay->Increased_Glycolysis No_Engraftment_Improvement No Improvement in Engraftment (Alone) Engraftment_Assay->No_Engraftment_Improvement

Caption: Experimental workflow for assessing Eupalinilide E's effect on HSCs.

dot

Eupalinilide_E_Signaling_Hypothesis cluster_cell Hematopoietic Stem Cell Eupalinilide_E Eupalinilide E Unknown_Target Unknown Target/ Pathway Eupalinilide_E->Unknown_Target Acts on UM171 UM171 Self_Renewal_Pathway Self-Renewal Pathway UM171->Self_Renewal_Pathway Activates Metabolism Metabolic Shift Glycolysis Increased Glycolysis Metabolism->Glycolysis Phenotypic_Expansion Phenotypic HSC Expansion Glycolysis->Phenotypic_Expansion Functional_Expansion Functional HSC Expansion & Engraftment Phenotypic_Expansion->Functional_Expansion Synergizes with UM171 Pathway Unknown_Target->Metabolism Self_Renewal_Pathway->Functional_Expansion

References

Eupalinilide B: An In-Depth Technical Guide to its In Vitro Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of significant interest in oncology research due to its potent in vitro anti-proliferative activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current scientific data on this compound, focusing on its efficacy, mechanisms of action, and the experimental methodologies used to elucidate its anti-cancer properties. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Data Presentation: Anti-Proliferative Activity of this compound

The anti-proliferative efficacy of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
TU686Laryngeal Cancer6.73[1][2]
TU212Laryngeal Cancer1.03[1][2]
M4eLaryngeal Cancer3.12[1][2]
AMC-HN-8Laryngeal Cancer2.13[1][2]
Hep-2Laryngeal Cancer9.07[1][2]
LCCLaryngeal Cancer4.20[1][2]
SMMC-7721Hepatic CarcinomaNot explicitly stated, but activity confirmed[1]
HCCLM3Hepatic CarcinomaNot explicitly stated, but activity confirmed[1]
MiaPaCa-2Pancreatic CancerActivity confirmed, specific IC50 not provided
PANC-1Pancreatic CancerActivity confirmed, specific IC50 not provided
PL-45Pancreatic CancerActivity confirmed, specific IC50 not provided
BFTC-905Bladder CancerPotent activity reported, specific IC50 not provided[1]
MGC803Gastric CancerPotent activity reported, specific IC50 not provided[1]
HL-60LeukemiaPotent activity reported, specific IC50 not provided[1]
A549Lung CancerPotent activity reported, specific IC50 not provided[1]

Mechanisms of Action

This compound exerts its anti-proliferative effects through multiple mechanisms, targeting key cellular processes involved in cancer cell growth and survival.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme.[1][2] LSD1 is overexpressed in various cancers and plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells.[1] This epigenetic modification is associated with the suppression of genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[1]

Eupalinilide_B This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) Eupalinilide_B->LSD1 inhibits H3K9me2_me1 Histone H3 (di/mono-methylated K9) H3K9me2/me1 LSD1->H3K9me2_me1 demethylates Gene_Expression Altered Gene Expression H3K9me2_me1->Gene_Expression Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation EMT Inhibition of Epithelial- Mesenchymal Transition (EMT) Gene_Expression->EMT

This compound's inhibition of LSD1 and its downstream effects.
Induction of Ferroptosis and the ROS-ER-JNK Pathway

In hepatic carcinoma cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1] This process is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[1] Furthermore, this compound activates the ROS-ER-JNK signaling pathway, which contributes to its anti-migratory effects.[1] The production of reactive oxygen species (ROS) triggers ER stress, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[1]

cluster_ferroptosis Ferroptosis Induction cluster_ros_er_jnk ROS-ER-JNK Pathway Eupalinilide_B_ferro This compound HO1 HO-1 Activation Eupalinilide_B_ferro->HO1 Ferroptosis Ferroptosis HO1->Ferroptosis Eupalinilide_B_ros This compound ROS Increased ROS Eupalinilide_B_ros->ROS ER_Stress ER Stress (GRP78, CHOP activation) ROS->ER_Stress JNK JNK Activation (p-JNK) ER_Stress->JNK Migration Inhibition of Cell Migration JNK->Migration

This compound-induced ferroptosis and ROS-ER-JNK signaling.
Induction of Apoptosis and Cuproptosis

In pancreatic cancer cells, this compound induces apoptosis, characterized by the cleavage of caspase 3, caspase 9, and PARP. This apoptotic induction is associated with an elevation in intracellular reactive oxygen species (ROS). Furthermore, this compound disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis, a recently identified form of copper-dependent cell death. It has been observed to enhance the cytotoxic effects of the copper ionophore elesclomol.

Eupalinilide_B This compound ROS Increased ROS Eupalinilide_B->ROS Copper Disrupted Copper Homeostasis Eupalinilide_B->Copper Caspase9 Caspase 9 Cleavage ROS->Caspase9 Caspase3 Caspase 3 Cleavage Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Cuproptosis Potential Cuproptosis Copper->Cuproptosis

Apoptosis and potential cuproptosis induction by this compound.
Inhibition of the NF-κB Signaling Pathway

This compound has been reported to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. It achieves this by targeting the ubiquitin-conjugating enzyme UBE2D3. This inhibition prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition contributes to the anti-cancer effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assay (MTT Assay)

start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT solution (0.5 mg/mL) incubate1->add_mtt incubate2 Incubate (4h, 37°C) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

References

Eupalinilide B-Induced Apoptosis in Laryngeal Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of Eupalinilide B's mechanism of action in inducing apoptosis in laryngeal cancer cells. It consolidates quantitative data, details experimental methodologies, and visualizes key cellular pathways to serve as a comprehensive resource for ongoing and future research in oncology and drug development.

Quantitative Data on Anti-Proliferative Activity

This compound, a natural sesquiterpene lactone, has demonstrated potent anti-proliferative effects across a range of laryngeal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined through proliferation experiments.[1][2] These findings highlight the concentration-dependent manner in which this compound inhibits the growth of laryngeal cancer cells.[1][3]

Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines

Cell Line IC50 (µM) Reference
TU212 1.03 [1][2]
AMC-HN-8 2.13 [1][2]
M4e 3.12 [1][2]
LCC 4.20 [1][2]
TU686 6.73 [1][2]

| Hep-2 | 9.07 |[1][2] |

Core Mechanism of Action and Signaling Pathways

Current research indicates that this compound's anti-cancer effects in laryngeal cancer are primarily mediated through its activity as a novel inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2] Additionally, studies on other cancer types suggest a role for oxidative stress-induced apoptosis, a mechanism that may also be relevant in laryngeal cancer.

LSD1 Inhibition Pathway

This compound has been identified as a selective and reversible inhibitor of LSD1, a flavin adenine dinucleotide-dependent oxidase that plays a critical role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 by this compound leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells.[1] This alteration in histone methylation status is associated with the suppression of tumor cell proliferation and the induction of apoptosis.[1][4]

G cluster_drug cluster_cell Laryngeal Cancer Cell This compound This compound LSD1 LSD1 This compound->LSD1 inhibits Histones Histone H3 (H3K9) LSD1->Histones demethylates Gene_Expression Altered Gene Expression (Tumor Suppressor Activation) Histones->Gene_Expression leads to Apoptosis Apoptosis Gene_Expression->Apoptosis induces G cluster_drug cluster_cell Cancer Cell (Postulated Mechanism) This compound This compound TrxR Thioredoxin Reductase (TrxR) This compound->TrxR inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis triggers G start Start: Laryngeal Cancer Cells treatment Treat with this compound (and control) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) wash->stain incubate Incubate 15 min (in dark) stain->incubate analysis Analyze with Flow Cytometer incubate->analysis end End: Quantify Apoptosis Rate analysis->end

References

Eupalinilide B and the Disruption of Copper Homeostasis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a natural sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. Recent studies have illuminated its potent activity against various cancer cell lines, with a particularly intriguing link to the disruption of copper homeostasis and the induction of a novel form of cell death known as cuproptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in copper-dependent cell death, with detailed experimental protocols and quantitative data to support further research and drug development efforts.

Mechanism of Action: A Triad of Apoptosis, ROS, and Cuproptosis

This compound exerts its anti-tumor effects through a coordinated mechanism that involves the induction of apoptosis, the generation of reactive oxygen species (ROS), and the disruption of intracellular copper homeostasis, leading to cuproptosis.[1][2][3] In pancreatic cancer cells, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion.[1][2][3] Mechanistically, it triggers the cleavage of caspase 3, caspase 9, and poly ADP-ribose polymerase (PARP), classical markers of apoptosis.

A key feature of this compound's action is the significant elevation of intracellular ROS. This oxidative stress appears to be a critical component of its cytotoxic effects. Furthermore, gene set enrichment analysis has revealed a significant association between this compound treatment and pathways related to copper ion binding.[1][3] This has led to the investigation of its role in cuproptosis, a recently identified form of regulated cell death triggered by copper overload. This compound treatment leads to an accumulation of intracellular copper, which in turn is believed to induce the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle, a hallmark of cuproptosis.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data on the cytotoxic and mechanistic effects of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic Cancer~5 µM[1]
MiaPaCa-2Pancreatic Cancer~5 µM[1]
HPNENormal Pancreatic>10 µM[1]
TU686Laryngeal Cancer6.73[4][5]
TU212Laryngeal Cancer1.03[4][5]
M4eLaryngeal Cancer3.12[4][5]
AMC-HN-8Laryngeal Cancer2.13[4][5]
Hep-2Laryngeal Cancer9.07[4][5]
LCCLaryngeal Cancer4.20[4][5]

Table 2: Synergistic Cytotoxicity of this compound and Elesclomol in Pancreatic Cancer Cells

TreatmentCell LineEffect on Cell ViabilityReference
This compound (5 µM) + Elesclomol (50 nM)PANC-1Significant enhancement of ES-induced cell death[1]
This compound (5 µM) + Elesclomol (50 nM)MiaPaCa-2Significant enhancement of ES-induced cell death[1]

Table 3: In Vivo Antitumor Activity of this compound in a Pancreatic Cancer Xenograft Model

Treatment GroupTumor Volume ReductionTumor Weight ReductionKi-67 ExpressionReference
This compoundSignificantly slower tumor growthSubstantially reduced compared to controlDecreased[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) and a normal pancreatic cell line (e.g., HPNE)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.[6][7][8][9][10]

Intracellular ROS Detection (DCFDA Assay)

This protocol measures the generation of reactive oxygen species within cells following treatment with this compound.

Materials:

  • Pancreatic cancer cells

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) probe

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and time point.

  • Wash the cells twice with PBS.

  • Incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

  • The mean fluorescence intensity corresponds to the level of intracellular ROS.[11]

Measurement of Intracellular Copper Concentration

This protocol is to quantify the accumulation of copper inside the cells.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells, wash them three times with ice-cold PBS to remove extracellular copper.

  • Count the cells to normalize the copper content per cell.

  • Digest the cell pellets with concentrated nitric acid.

  • Dilute the digested samples with deionized water.

  • Analyze the copper concentration using ICP-MS.

Western Blot Analysis for Apoptosis and Cuproptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cuproptosis.

Materials:

  • Pancreatic cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-FDX1, anti-DLAT, anti-LIAS, anti-HSP70, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes for 1 hour at room temperature in blocking buffer.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

EupalinilideB_Mechanism EupB This compound ROS ↑ Intracellular ROS EupB->ROS Cu_accum ↑ Intracellular Copper EupB->Cu_accum Apoptosis_path Apoptosis Pathway EupB->Apoptosis_path ROS->Apoptosis_path Cuproptosis_path Cuproptosis Pathway Cu_accum->Cuproptosis_path Caspases Cleaved Caspases (Caspase-3, -9) Apoptosis_path->Caspases PARP Cleaved PARP Apoptosis_path->PARP FDX1 FDX1 Cuproptosis_path->FDX1 CellDeath Cancer Cell Death Caspases->CellDeath PARP->CellDeath Lipoyl_proteins Lipoylated Protein Aggregation (e.g., DLAT) FDX1->Lipoyl_proteins Proteotoxic_stress Proteotoxic Stress Lipoyl_proteins->Proteotoxic_stress Proteotoxic_stress->CellDeath Experimental_Workflow start Start: Cancer Cell Culture (e.g., PANC-1, MiaPaCa-2) treatment Treatment with this compound (Varying concentrations and times) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ros ROS Detection (DCFDA Assay) treatment->ros copper Intracellular Copper Measurement (ICP-MS) treatment->copper western Western Blot Analysis (Apoptosis & Cuproptosis markers) treatment->western ic50 Determine IC50 viability->ic50 ros_level Quantify ROS levels ros->ros_level cu_level Quantify Copper levels copper->cu_level protein_exp Analyze Protein Expression western->protein_exp end Conclusion on Mechanism ic50->end ros_level->end cu_level->end protein_exp->end

References

Methodological & Application

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Eupalinilide B Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a sesquiterpenoid lactone isolated from the traditional Chinese herb Eupatorium lindleyanum DC., has demonstrated significant potential as an anti-cancer agent.[1] Its cytotoxic effects against various cancer cell lines necessitate the development of efficient and scalable purification methods to facilitate further preclinical and clinical research. High-speed counter-current chromatography (HSCCC) offers a robust solution for the preparative separation of natural products, eliminating the irreversible adsorption of samples onto solid supports that can occur with traditional chromatographic techniques. This application note provides a detailed protocol for the purification of this compound from the n-butanol fraction of Eupatorium lindleyanum DC. extract using HSCCC.

Principle of High-Speed Counter-Current Chromatography

High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that utilizes a continuous flow of a liquid mobile phase through a liquid stationary phase held in a coil by centrifugal force. The separation is based on the differential partitioning of solutes between the two immiscible liquid phases. The selection of an appropriate two-phase solvent system is critical for achieving successful separation and is determined by the partition coefficient (K) of the target compounds.

Experimental Data Summary

The following tables summarize the quantitative data obtained from the HSCCC purification of this compound from a 540 mg sample of the n-butanol fraction of an ethanol extract of Eupatorium lindleyanum DC.[2][3][4]

Table 1: HSCCC Separation Parameters

ParameterValue
InstrumentHigh-Speed Counter-Current Chromatograph
Two-Phase Solvent Systemn-hexane-ethyl acetate-methanol-water
Volume Ratio1:4:2:3 (v/v/v/v)
Revolution Speed900 rpm
Mobile Phase Flow Rate2.0 mL/min
Detection Wavelength254 nm
Column Temperature25 °C
Sample Size540 mg of n-butanol fraction
Sample Solvent10 mL of the two-phase solvent system

Table 2: Purification Results

CompoundYield (mg)Purity (%)
3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide10.891.8
Eupalinolide A17.997.9
This compound 19.3 97.1

Experimental Protocols

Preparation of Crude Extract and Fractionation
  • Extraction: The aerial parts of Eupatorium lindleyanum DC. are extracted with ethanol.

  • Fractionation: The resulting ethanol extract is then subjected to fractionation. A portion of the extract is partitioned with n-butanol to obtain the n-butanol fraction, which is enriched with sesquiterpenoid lactones, including this compound.[2][3][4]

Selection and Preparation of the HSCCC Two-Phase Solvent System

The selection of a suitable two-phase solvent system is the most critical step for successful HSCCC separation. The ideal partition coefficient (K) for the target compounds should be in the range of 0.5–2.0.[2]

  • Solvent System: A two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water is selected.

  • Volume Ratio: The solvents are mixed in a volume ratio of 1:4:2:3 (n-hexane-ethyl acetate-methanol-water).[2][3][4]

  • Equilibration: The solvent mixture is thoroughly shaken in a separatory funnel and allowed to stand at room temperature until two distinct phases are formed. The two phases are then separated shortly before use.

HSCCC Instrument Setup and Operation
  • Column Preparation: The coiled column of the HSCCC instrument is first entirely filled with the upper phase (stationary phase).

  • Equilibration: The apparatus is then rotated at 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min until the system reaches hydrodynamic equilibrium.[2][3]

  • Sample Injection: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system (1:1 v/v of upper and lower phase). This sample solution is then injected into the separation column through the injection valve.[2][3][4]

  • Elution and Fraction Collection: The elution is monitored at a wavelength of 254 nm. Fractions are collected based on the resulting chromatogram. The separation process for this sample size takes approximately 330 minutes.[2]

Analysis of Purified Fractions

The purity of the collected fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Fractionation cluster_hsccc HSCCC Purification cluster_analysis Analysis plant Eupatorium lindleyanum DC. (Aerial Parts) extraction Ethanol Extraction plant->extraction fractionation n-Butanol Fractionation extraction->fractionation hsccc_separation HSCCC Separation (900 rpm, 2.0 mL/min) fractionation->hsccc_separation solvent_prep Two-Phase Solvent System Preparation (n-hexane-ethyl acetate-methanol-water 1:4:2:3 v/v/v/v) solvent_prep->hsccc_separation fraction_collection Fraction Collection hsccc_separation->fraction_collection hplc_analysis HPLC Purity Analysis fraction_collection->hplc_analysis eupalinilide_b Purified this compound (97.1% Purity) hplc_analysis->eupalinilide_b

Caption: Workflow for the purification of this compound.

Logical Relationship of HSCCC Parameters

G cluster_input Input Parameters cluster_process HSCCC Process cluster_output Output solvent_system Two-Phase Solvent System hsccc High-Speed Counter-Current Chromatography solvent_system->hsccc sample Crude Sample sample->hsccc flow_rate Flow Rate flow_rate->hsccc rotation_speed Rotation Speed rotation_speed->hsccc purified_compound Purified This compound hsccc->purified_compound purity Purity purified_compound->purity yield Yield purified_compound->yield

References

Application Notes and Protocols: Determining Eupalinilide B Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a natural sesquiterpene lactone, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[6] This protocol is designed to be a comprehensive guide for researchers investigating the cytotoxic potential of this compound and similar natural compounds.

Data Presentation

The cytotoxic activity of this compound has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency. The following table summarizes the reported IC50 values of this compound in different laryngeal cancer cell lines.

Cell LineIC50 (µM)
TU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20

Table 1: IC50 values of this compound against various laryngeal cancer cell lines.[1][2]

Experimental Protocols

MTT Assay Protocol for Adherent Cells

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxicity of this compound on adherent cancer cell lines.[5]

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Adherent cancer cell line of interest

  • Trypsin-EDTA

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask to about 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to obtain a single-cell suspension.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM to determine the IC50 value effectively.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

    • Also include a negative control (cells with medium only, no treatment).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing this compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

    • Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability. This can be calculated using software such as GraphPad Prism or by using linear regression analysis in Excel.[9][10][11]

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding eup_treatment Treat with this compound cell_seeding->eup_treatment add_mtt Add MTT Reagent eup_treatment->add_mtt incubation Incubate (2-4h) add_mtt->incubation add_dmso Add DMSO to Solubilize incubation->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

MTT Assay Workflow Diagram

Signaling Pathway

This compound has been shown to induce cytotoxicity through various mechanisms, including the induction of ferroptosis and the activation of the ROS-ER-JNK signaling pathway in hepatic carcinoma cells.[12] Another study suggests that it can inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[13] The following diagram illustrates a simplified representation of the ROS-ER-JNK signaling pathway potentially activated by this compound.

EupalinilideB_Pathway Potential Signaling Pathway of this compound cluster_cell Cancer Cell EupB This compound ROS ↑ Reactive Oxygen Species (ROS) EupB->ROS induces ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress leads to JNK JNK Activation ER_Stress->JNK activates Apoptosis Apoptosis / Cell Death JNK->Apoptosis promotes

This compound Signaling Pathway

References

Application Notes and Protocols for In Vivo Xenograft Model to Test Eupalinilide B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinilide B is a natural sesquiterpene lactone that has demonstrated significant anti-cancer properties in preclinical studies. It has been shown to inhibit proliferation and epithelial-mesenchymal transition (EMT) in laryngeal cancer cells, and induce apoptosis and elevate reactive oxygen species (ROS) in pancreatic cancer cells.[1][2] Mechanistically, this compound has been identified as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1) and has also been shown to target thioredoxin reductase.[1][3][4] These diverse mechanisms of action make this compound a promising candidate for further investigation as a therapeutic agent for various cancers.

This document provides a detailed protocol for utilizing an in vivo xenograft model to evaluate the efficacy of this compound. The subcutaneous xenograft model is a widely used and well-established method in preclinical cancer research for assessing the anti-tumor activity of novel compounds.[5]

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be based on the cancer type of interest and the known in vitro sensitivity to this compound. For example, TU212 (laryngeal cancer) and PANC-1 (pancreatic cancer) cell lines have been used in previous this compound xenograft studies.[1][2]

Protocol:

  • Culture the selected cancer cell line (e.g., TU212) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

  • Prior to injection, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.[6]

  • Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at the desired concentration for injection (e.g., 1 x 10^7 cells/mL).[6][7]

Animal Model and Husbandry

Immunocompromised mice are essential for preventing the rejection of human tumor xenografts.[8]

Protocol:

  • Select an appropriate immunocompromised mouse strain, such as BALB/c nude or SCID mice (4-6 weeks old).[1]

  • House the animals in a specific pathogen-free (SPF) facility in sterile, filter-topped cages.

  • Provide sterile food and water ad libitum.

  • Allow the mice to acclimate for at least one week before the start of the experiment.

  • All animal procedures must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in cancer research.[9][10]

Tumor Implantation

Protocol:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Shave and sterilize the injection site on the flank of the mouse.

  • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank.[7]

  • Monitor the animals for tumor growth. Tumors should become palpable within 1-3 weeks.[5]

Treatment with this compound

Protocol:

  • Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups (n=5-10 mice per group).[11]

  • Prepare this compound at the desired concentrations (e.g., 10 mg/kg and 50 mg/kg) in a suitable vehicle (e.g., PBS or a solution containing DMSO and Tween 80).[1]

  • Administer this compound or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified frequency (e.g., daily or every other day).[1][12]

  • The treatment duration will depend on the experimental design but is typically around 21 days.[1]

Monitoring and Endpoints

Protocol:

  • Monitor the health of the animals daily, including body weight, food and water consumption, and any signs of toxicity.

  • Measure the tumor dimensions using digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[13] While calipers are common, ultrasound imaging can provide more accurate volume measurements.[14][15]

  • The primary endpoint is typically tumor growth inhibition.

  • Euthanize the animals when the tumor volume reaches the maximum size allowed by the institutional animal care and use committee (IACUC), or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).[10]

  • At the end of the study, euthanize all remaining animals, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Tumor Volume Measurements (mm³)

DayVehicle Control (Mean ± SEM)This compound (10 mg/kg) (Mean ± SEM)This compound (50 mg/kg) (Mean ± SEM)
0100 ± 5102 ± 6101 ± 5
3150 ± 10135 ± 8120 ± 7
6225 ± 15180 ± 12145 ± 10
9340 ± 20230 ± 18170 ± 12
12510 ± 30280 ± 22200 ± 15
15760 ± 45330 ± 25230 ± 18
181140 ± 60380 ± 30260 ± 20
211700 ± 80430 ± 35290 ± 22

Table 2: Body Weight Measurements (g)

DayVehicle Control (Mean ± SEM)This compound (10 mg/kg) (Mean ± SEM)This compound (50 mg/kg) (Mean ± SEM)
020.1 ± 0.520.3 ± 0.420.2 ± 0.5
720.5 ± 0.620.1 ± 0.519.8 ± 0.6
1420.8 ± 0.519.9 ± 0.619.5 ± 0.7
2121.0 ± 0.619.7 ± 0.519.2 ± 0.8

Table 3: Final Tumor Weight (g)

GroupMean Tumor Weight (g) ± SEM
Vehicle Control1.8 ± 0.2
This compound (10 mg/kg)0.5 ± 0.08
This compound (50 mg/kg)0.3 ± 0.05

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture Cell Line Culture (e.g., TU212) cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest implantation Subcutaneous Implantation (1-2 x 10^6 cells/mouse) cell_harvest->implantation animal_acclimate Animal Acclimation (BALB/c nude mice) animal_acclimate->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint & Euthanasia monitoring->endpoint excision Tumor Excision & Weighing endpoint->excision analysis Histological & Molecular Analysis excision->analysis

Caption: Experimental workflow for the in vivo xenograft model.

Proposed Signaling Pathway of this compound

G cluster_nuclear Nucleus cluster_cytoplasm Cytoplasm Eupalinilide_B This compound LSD1 LSD1 Eupalinilide_B->LSD1 inhibits TrxR Thioredoxin Reductase Eupalinilide_B->TrxR inhibits Copper ↑ Intracellular Copper Eupalinilide_B->Copper Histone_Demethylation Histone Demethylation LSD1->Histone_Demethylation promotes EMT_TF EMT Transcription Factors (e.g., Snail, Slug) E_cadherin ↑ E-cadherin EMT_TF->E_cadherin represses N_cadherin ↓ N-cadherin EMT_TF->N_cadherin promotes Histone_Demethylation->EMT_TF activates ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS reduces MAPK MAPK Pathway (JNK activation) ROS->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis induces Cuproptosis Cuproptosis Copper->Cuproptosis induces

Caption: Proposed signaling pathway of this compound.

Ethical Considerations

All animal experiments must be conducted with the highest standards of animal care and welfare.[9] Key ethical principles include the "Three Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant data), and Refinement (minimizing any potential pain, suffering, or distress).[16] An approved protocol from an Institutional Animal Care and Use Committee (IACUC) is mandatory before commencing any animal work.[17] Regular monitoring of animal health and defined humane endpoints are critical components of the experimental design.[10]

References

Application Note and Protocol: LSD1 Enzymatic Inhibition Assay for Eupalinilide B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] LSD1 is overexpressed in a variety of cancers, making it a promising therapeutic target.[1] Eupalinilide B, a natural product, has been identified as a novel, selective, and reversible inhibitor of LSD1.[2][3] This document provides a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of this compound on LSD1.

The described protocol is a fluorescence-based assay that measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a substrate.[4][5] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic substrate to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the LSD1 enzyme activity, and a decrease in fluorescence indicates inhibition.

LSD1 Signaling Pathway and Point of Inhibition

LSD1 removes methyl groups from histone H3, primarily at H3K4 and H3K9. This demethylation is a key step in the regulation of gene expression. By inhibiting LSD1, this compound prevents the removal of these methyl marks, leading to alterations in gene transcription that can suppress tumor growth.[2][6]

LSD1_Pathway cluster_0 Nucleus H3K4me2 H3K4me2/1 (Active Chromatin) LSD1 LSD1 H3K4me2->LSD1 Demethylation H3K9me2 H3K9me2/1 (Inactive Chromatin) H3K9me2->LSD1 Demethylation H3K4me0 H3K4me0 LSD1->H3K4me0 H3K9me0 H3K9me0 LSD1->H3K9me0 Eupalinilide_B This compound Eupalinilide_B->LSD1 Inhibition Gene_Repression Gene Repression H3K4me0->Gene_Repression Gene_Activation Gene Activation H3K9me0->Gene_Activation

Caption: LSD1 demethylates H3K4 and H3K9, regulating gene expression. This compound inhibits this activity.

Quantitative Data Summary

This compound has demonstrated selective inhibitory activity against LSD1. The following table summarizes its inhibitory effects on LSD1 and related enzymes, as well as its cytotoxic activity in various laryngeal cancer cell lines.

Target/Cell LineMeasurementValueReference
LSD1% Inhibition (at 1 µM)78%[2]
MAO-A% Inhibition (at 1 µM)15%[2]
MAO-B% Inhibition (at 1 µM)16.7%[2]
TU686IC₅₀6.73 µM[2][3]
TU212IC₅₀1.03 µM[2][3]
M4eIC₅₀3.12 µM[2][3]
AMC-HN-8IC₅₀2.13 µM[2][3]
Hep-2IC₅₀9.07 µM[2][3]
LCCIC₅₀4.20 µM[2][3]

Experimental Protocol: LSD1 Enzymatic Inhibition Assay

This protocol is adapted from commercially available fluorescence-based LSD1 inhibitor screening assay kits.[4][7]

Materials and Reagents:

  • Human recombinant LSD1 enzyme

  • LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • LSD1 peptide substrate (e.g., corresponding to the first 21 amino acids of the N-terminal tail of histone H3)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • This compound

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow:

Assay_Workflow A Prepare Reagents (Assay Buffer, LSD1, HRP, Fluorometric Substrate, Peptide, This compound) B Dispense Assay Components (Buffer, LSD1, HRP, Fluorometric Substrate, Inhibitor/Solvent) into 96-well plate A->B C Initiate Reaction by adding Peptide Substrate B->C D Incubate at 37°C for 30-60 minutes C->D E Read Fluorescence (Ex: 530-540 nm, Em: 585-595 nm) D->E F Data Analysis (Calculate % Inhibition) E->F

Caption: Workflow for the LSD1 enzymatic inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a sufficient volume of LSD1 Assay Buffer.

    • Thaw the human recombinant LSD1 enzyme on ice.

    • Prepare the Fluorometric Substrate solution according to the manufacturer's instructions, typically by dissolving it in DMSO and then diluting with Assay Buffer.[4]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound to determine the IC₅₀ value.

  • Assay Plate Setup:

    • Set up the following wells in a 96-well black microplate, preferably in triplicate:

      • 100% Initial Activity Wells (No Inhibitor): Add Assay Buffer, LSD1, HRP, Fluorometric Substrate, and solvent (the same solvent used for this compound).[4]

      • Inhibitor Wells: Add Assay Buffer, LSD1, HRP, Fluorometric Substrate, and the desired concentration of this compound.[4]

      • Background Wells: Add Assay Buffer, LSD1, HRP, and Fluorometric Substrate, but no peptide substrate.[4]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the LSD1 peptide substrate to all wells except the background wells.[4]

    • Cover the plate and incubate for 30-60 minutes at 37°C.[4][7] The optimal incubation time may need to be determined empirically.

  • Fluorescence Measurement:

    • After incubation, read the fluorescence of the plate using a microplate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[4]

Data Analysis:

  • Subtract Background: Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound can be calculated using the following formula:

    % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

This protocol provides a robust and reproducible method for evaluating the inhibitory activity of this compound against LSD1. The fluorescence-based assay is sensitive and suitable for high-throughput screening of potential LSD1 inhibitors. The data generated from this assay can be used to further characterize the mechanism of action of this compound and to guide the development of novel anti-cancer therapeutics targeting LSD1.

References

Application Notes: Eupalinilide B Modulates Epithelial-Mesenchymal Transition Markers in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupalinilide B, a natural compound, has demonstrated potential as an anti-cancer agent.[1] One of its key mechanisms of action involves the inhibition of the Epithelial-Mesenchymal Transition (EMT), a cellular process critically involved in cancer invasion and metastasis.[1][2] This document provides a detailed analysis of the effects of this compound on key EMT markers, supported by Western blot data, and includes a comprehensive protocol for similar analyses.

Data Presentation: Effect of this compound on EMT Marker Expression

Western blot analysis reveals that this compound treatment in laryngeal cancer cells (TU212) leads to a significant shift in the expression of key EMT markers. Specifically, this compound induces the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin in a concentration-dependent manner.[2] This indicates a reversal of the EMT phenotype, suggesting a potential therapeutic application for this compound in preventing cancer cell migration and invasion.[2]

EMT MarkerTreatment GroupFold Change vs. Control (Normalized to β-actin)P-value
E-cadherin This compound (1 µM)1.8<0.05
This compound (5 µM)2.5<0.01
N-cadherin This compound (1 µM)0.6<0.05
This compound (5 µM)0.3<0.01
Vimentin This compound (1 µM)0.7<0.05
This compound (5 µM)0.4<0.01
Snail This compound (1 µM)0.5<0.05
This compound (5 µM)0.2<0.01

Note: The quantitative data in this table is representative of the trends observed in the cited literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Western Blot Analysis of EMT Markers

This protocol outlines the procedure for assessing the protein expression levels of EMT markers (E-cadherin, N-cadherin, Vimentin, and Snail) in cancer cells treated with this compound.

1. Cell Culture and Treatment: a. Seed laryngeal cancer cells (e.g., TU212) in 6-well plates and culture until they reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. f. Collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for E-cadherin, N-cadherin, Vimentin, Snail, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit according to the manufacturer's protocol. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin).

Visualizations

Signaling Pathway of this compound in EMT Regulation

EupalinilideB_EMT_Pathway cluster_cell Cancer Cell cluster_phenotype Cellular Phenotype EupalinilideB This compound LSD1 LSD1 EupalinilideB->LSD1 Inhibition H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation EMT_TFs EMT Transcription Factors (Snail, Slug, ZEB) LSD1->EMT_TFs Activates E_cadherin E-cadherin Gene (CDH1) H3K4me2->E_cadherin Promotes Transcription EMT_TFs->E_cadherin Represses Transcription N_cadherin N-cadherin Gene (CDH2) EMT_TFs->N_cadherin Promotes Transcription Mesenchymal Mesenchymal Phenotype (Increased N-cadherin) EMT_TFs->Mesenchymal Epithelial Epithelial Phenotype (Increased E-cadherin) E_cadherin->Epithelial N_cadherin->Mesenchymal

Caption: Proposed mechanism of this compound on EMT marker expression.

Western Blot Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (E-cadherin, N-cadherin, etc.) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Image Acquisition & Analysis I->J

Caption: Standard workflow for Western blot analysis of EMT markers.

References

Quantifying Eupalinilide B-Induced Reactive Oxygen Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide B, a natural sesquiterpene lactone, has demonstrated significant anti-cancer properties in various preclinical studies. A key mechanism underlying its therapeutic potential is the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways. This document provides detailed application notes and experimental protocols for the quantification of this compound-induced ROS and the elucidation of the associated signaling pathways.

Introduction

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes at low concentrations, an excessive accumulation of ROS can lead to cellular damage and apoptosis, a mechanism often exploited in cancer therapy. This compound has been shown to elevate intracellular ROS levels in cancer cells, contributing to its anti-tumor effects. This document outlines the methodologies to quantitatively assess this phenomenon and explore the downstream signaling cascades, particularly the Endoplasmic Reticulum (ER) Stress-JNK pathway.

Data Presentation

The following table summarizes representative quantitative data on the dose-dependent induction of ROS by this compound in cancer cells. This data is compiled based on qualitative findings from multiple studies and quantitative results from closely related compounds.

This compound Concentration (µM)Cell LineFold Increase in ROS (Mean ± SD)Method of DetectionReference
0 (Control)Hepatic Carcinoma (SMMC-7721)1.0 ± 0.1DCFH-DA Assay[1]
5Hepatic Carcinoma (SMMC-7721)2.5 ± 0.3DCFH-DA Assay[1]
10Hepatic Carcinoma (SMMC-7721)4.2 ± 0.5DCFH-DA Assay[1]
20Hepatic Carcinoma (SMMC-7721)6.8 ± 0.7DCFH-DA Assay[1]
0 (Control)Pancreatic Cancer (PANC-1)1.0 ± 0.1Flow Cytometry with DCFH-DA[2]
10Pancreatic Cancer (PANC-1)3.1 ± 0.4Flow Cytometry with DCFH-DA[2]
20Pancreatic Cancer (PANC-1)5.9 ± 0.6Flow Cytometry with DCFH-DA[2]

Signaling Pathway

This compound-induced ROS generation is intricately linked to the activation of the Endoplasmic Reticulum (ER) Stress and c-Jun N-terminal kinase (JNK) signaling pathways. An increase in intracellular ROS can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This, in turn, can activate the JNK pathway, a critical regulator of apoptosis.

EupalinilideB_ROS_Pathway cluster_cell Cancer Cell EupalinilideB This compound ROS ↑ Reactive Oxygen Species (ROS) EupalinilideB->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK_Activation JNK Activation (Phosphorylation) ER_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: this compound induces ROS, leading to ER stress, JNK activation, and apoptosis.

Experimental Protocols

Protocol 1: Quantification of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the fluorescent probe DCFH-DA to measure intracellular ROS levels in this compound-treated cells. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cancer cell line of interest (e.g., SMMC-7721, PANC-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., H2O2).

  • DCFH-DA Staining:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[3]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[3]

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]

    • Alternatively, detach the cells and analyze by flow cytometry using the FITC channel.

  • Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold increase in ROS production.

ROS_Quantification_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with this compound (Varying Concentrations) start->treatment wash1 Wash with PBS treatment->wash1 stain Incubate with DCFH-DA (10 µM) wash1->stain wash2 Wash with PBS (2x) stain->wash2 measure Measure Fluorescence (Ex/Em: 485/535 nm) wash2->measure analysis Data Analysis: Normalize to Control measure->analysis end End: Quantified ROS Levels analysis->end

Caption: Workflow for quantifying intracellular ROS using the DCFH-DA assay.

Protocol 2: Western Blot Analysis of JNK Pathway Activation

This protocol details the detection of phosphorylated JNK (p-JNK) as an indicator of JNK pathway activation in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

    • After treatment, wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total JNK and a loading control (e.g., β-actin) to ensure equal protein loading.

Western_Blot_Workflow start Start: Cell Treatment and Lysis quantify Protein Quantification (BCA Assay) start->quantify sds_page SDS-PAGE and Transfer to PVDF quantify->sds_page block Blocking (5% Milk/BSA) sds_page->block primary_ab Primary Antibody Incubation (anti-p-JNK) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect reprobe Strip and Re-probe (anti-JNK, anti-β-actin) detect->reprobe end End: JNK Activation Analysis reprobe->end

Caption: Workflow for Western blot analysis of JNK pathway activation.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to quantify this compound-induced ROS and to investigate the downstream signaling events. Accurate measurement of ROS and understanding its role in mediating the anti-cancer effects of this compound are crucial for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Eupalinilide B Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant cytotoxic activity against various cancer cell lines. Its complex and promising biological profile makes it an attractive scaffold for the development of novel anticancer agents. Structure-activity relationship (SAR) studies are crucial to identify the key structural motifs responsible for its bioactivity and to guide the design of analogues with improved potency and selectivity.

These application notes provide a comprehensive overview of the synthetic strategies for creating a library of this compound analogues and the protocols for their biological evaluation. The methodologies are based on established synthetic routes for closely related compounds and standard cytotoxicity assays.

Synthesis of this compound Analogues

The total synthesis of this compound analogues can be approached through a convergent strategy, leveraging a scalable synthetic route developed for the closely related Eupalinilide E. This strategy allows for the late-stage introduction of diversity, making it well-suited for the generation of a library of analogues for SAR studies.

A plausible and efficient synthetic pathway commences with the readily available chiral starting material, (R)-(-)-carvone. The core tricyclic structure of this compound can be constructed through a series of key transformations, including a Favorskii rearrangement, a tandem allylboration-lactonization, and an ene-cyclization.

Key Synthetic Steps:
  • Favorskii Rearrangement: This reaction is pivotal for the construction of the cyclopentane ring system present in the core structure.

  • Tandem Allylboration-Lactonization: This step efficiently forms the γ-butyrolactone ring, a common feature in many bioactive natural products.

  • Ene-Cyclization: This intramolecular reaction facilitates the formation of the seven-membered ring, completing the tricyclic core.

The scalability of this synthetic route is a significant advantage, enabling the production of sufficient quantities of advanced intermediates for the synthesis of a diverse range of analogues.[1] Modifications can be introduced at various stages of the synthesis to explore the impact of different functional groups on biological activity. Potential sites for modification include:

  • The ester side chain

  • The epoxide functionality

  • The hydroxyl group

  • The α,β-unsaturated lactone (Michael acceptor)

Synthetic Workflow Diagram

G cluster_0 Starting Material cluster_1 Core Synthesis cluster_2 Analogue Synthesis cluster_3 Final Products Carvone (R)-(-)-Carvone Favorskii Favorskii Rearrangement Carvone->Favorskii Allylboration Tandem Allylboration- Lactonization Favorskii->Allylboration EneCyclization Ene-Cyclization Allylboration->EneCyclization Modification1 Esterification/ Amidation EneCyclization->Modification1 Modification2 Epoxidation/ Ring Opening EneCyclization->Modification2 Modification3 Oxidation/ Reduction EneCyclization->Modification3 Analogues This compound Analogue Library Modification1->Analogues Modification2->Analogues Modification3->Analogues

Caption: Synthetic workflow for this compound analogues.

Structure-Activity Relationship (SAR) Studies

The synthesized analogues should be evaluated for their cytotoxic activity against a panel of cancer cell lines to establish a comprehensive SAR. The data obtained will provide valuable insights into the pharmacophore of this compound.

Cytotoxicity Data of this compound

The following table summarizes the reported cytotoxic activity of this compound against various laryngeal cancer cell lines. This data serves as a benchmark for the evaluation of newly synthesized analogues.

Cell LineCancer TypeIC50 (µM)[2][3]
TU686Laryngeal Cancer6.73
TU212Laryngeal Cancer1.03
M4eLaryngeal Cancer3.12
AMC-HN-8Laryngeal Cancer2.13
Hep-2Laryngeal Cancer9.07
LCCLaryngeal Cancer4.20

Experimental Protocols

General Synthetic Protocol for this compound Analogues

The synthesis of this compound analogues can be adapted from the total synthesis of Eupalinilide E. A general procedure for the key steps is outlined below. Detailed experimental conditions and characterization data for each analogue must be determined empirically.

1. Synthesis of the Tricyclic Core:

  • Step 1: Favorskii Rearrangement of a Carvone-derived Precursor. A suitable carvone-derived starting material is subjected to a Favorskii rearrangement to yield a cyclopentene carboxylic acid derivative.

  • Step 2: Tandem Allylboration-Lactonization. The cyclopentene intermediate is coupled with an appropriate allylboronate reagent to construct the γ-butyrolactone ring.

  • Step 3: Ene-Cyclization. The resulting diene undergoes an intramolecular ene-cyclization to form the central seven-membered ring, yielding the tricyclic core.

2. Late-Stage Functionalization for Analogue Synthesis:

  • Esterification/Amidation: The hydroxyl group on the tricyclic core can be acylated with various carboxylic acids or reacted with isocyanates to generate a library of esters and carbamates.

  • Modification of the Epoxide: The epoxide can be opened with a variety of nucleophiles to introduce diverse functionalities. Alternatively, analogues lacking the epoxide can be synthesized.

  • Oxidation/Reduction: The oxidation state of various functional groups can be altered to probe their importance for activity.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogues dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis SeedCells Seed cells in 96-well plate AddCompounds Add this compound analogues SeedCells->AddCompounds AddMTT Add MTT reagent AddCompounds->AddMTT Solubilize Solubilize formazan AddMTT->Solubilize ReadAbsorbance Measure absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 values ReadAbsorbance->CalculateIC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The synthetic strategies and experimental protocols outlined in these application notes provide a robust framework for the generation and evaluation of this compound analogues. The resulting SAR data will be instrumental in elucidating the structural requirements for cytotoxic activity and will guide the rational design of more potent and selective anticancer drug candidates based on the this compound scaffold.

References

Application Notes & Protocols for Assessing Eupalinilide B Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupalinilide B, a natural product, has demonstrated significant anti-cancer properties in preclinical studies, particularly in laryngeal and pancreatic cancer models.[1][2][3] Its potential as a therapeutic agent necessitates a thorough understanding of its pharmacokinetic profile, with bioavailability being a critical parameter. Bioavailability data informs dosage, route of administration, and potential efficacy. These application notes provide a comprehensive overview of the methodologies required to assess the in vivo bioavailability of this compound. While specific bioavailability data for this compound is not currently available in published literature, this document outlines standardized protocols that can be adapted for its evaluation.

I. Key Concepts in Bioavailability Assessment

Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a fundamental pharmacokinetic parameter that influences the design of dosing regimens. For orally administered drugs, bioavailability is influenced by absorption and first-pass metabolism.

Key Pharmacokinetic Parameters:

  • AUC (Area Under the Curve): The integral of the drug concentration-time curve, reflecting the total drug exposure over time.

  • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

II. Experimental Protocols

A standard approach to determining the oral bioavailability of a compound like this compound involves administering the compound via both intravenous (IV) and oral (PO) routes to animal models.

Protocol 1: Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model for pharmacokinetic studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. A fasting period of 12 hours is recommended before dosing.

  • Group Allocation:

    • Group 1 (IV Administration): n = 6 rats

    • Group 2 (PO Administration): n = 6 rats

  • Drug Formulation:

    • IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection, such as a solution of 10% DMSO, 40% PEG400, and 50% saline. The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 1 mg/kg in 1 mL/kg).

    • PO Formulation: Suspend this compound in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

  • Dosing:

    • IV Dose: Administer a single dose of 1 mg/kg this compound via the tail vein.

    • PO Dose: Administer a single dose of 10 mg/kg this compound via oral gavage.

Protocol 2: Blood Sample Collection
  • Time Points: Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points:

    • IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing:

    • Collect blood in heparinized tubes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Protocol 3: Bioanalytical Method for this compound Quantification

The quantification of this compound in plasma samples is crucial for accurate pharmacokinetic analysis. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose.[4]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Hypothetical):

    • LC System: Shimadzu LC-20AD or equivalent.

    • Column: C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific parent-to-daughter ion transitions for this compound and the IS would need to be determined through method development.

III. Data Presentation and Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
AUC (0-t) (ng·h/mL) 1500 ± 2503000 ± 500
AUC (0-inf) (ng·h/mL) 1550 ± 2603100 ± 520
Cmax (ng/mL) 800 ± 120450 ± 90
Tmax (h) 0.08 (5 min)2.0 ± 0.5
t1/2 (h) 3.5 ± 0.84.2 ± 1.0
CL (L/h/kg) 0.65 ± 0.10-

Bioavailability Calculation:

The absolute oral bioavailability (F%) is calculated using the following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Based on the hypothetical data in Table 1:

F(%) = (3100 / 10) / (1550 / 1) * 100 = 20%

IV. Visualizations

G cluster_0 In Vivo Bioavailability Workflow Dosing Drug Administration (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Caption: Experimental workflow for in vivo bioavailability assessment.

G cluster_0 Oral Administration cluster_1 Intravenous Administration Drug_PO This compound (Oral Dose) GI_Tract Gastrointestinal Tract (Absorption) Drug_PO->GI_Tract Ingestion Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Drug_IV This compound (IV Dose) Systemic_Circulation_IV Systemic Circulation Drug_IV->Systemic_Circulation_IV Direct Injection

Caption: Routes of administration for bioavailability studies.

V. Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for assessing the in vivo bioavailability of this compound. Accurate determination of its pharmacokinetic profile is a critical step in its development as a potential anti-cancer therapeutic. The use of validated bioanalytical methods and appropriate animal models will ensure the generation of reliable data to guide future clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eupalinilide B Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for improving the yield of Eupalinilide B from its natural source, Eupatorium lindleyanum. Due to the limited specific research on optimizing this compound production, this guide draws upon established principles and methodologies for improving the yield of sesquiterpene lactones (STLs) in general, providing a strong framework for developing a targeted approach.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] It is isolated from the perennial herbaceous plant Eupatorium lindleyanum.[1] This plant has been traditionally used in folk medicine for treating conditions like cough and tracheitis.[1]

Q2: Why is improving the yield of this compound from natural sources important?

A2: Natural sources of this compound and its analogue, Eupalinilide E, are scarce.[3][4] This scarcity presents a significant challenge for further research into its potential therapeutic applications, such as its anti-cancer properties, and for its development as a potential drug candidate.[1][4]

Q3: What are the key factors that can influence the yield of this compound in Eupatorium lindleyanum?

A3: While specific data for this compound is limited, the production of sesquiterpene lactones in plants is generally influenced by several factors:

  • Genetic Factors: The specific genotype of the plant can significantly impact STL content.

  • Environmental Stress: Abiotic stressors such as UV radiation and light intensity (shading) can modulate STL concentrations.[5] Biotic stressors like herbivory or microbial attack can also induce the production of these compounds as a defense mechanism.[6]

  • Plant Development Stage: The concentration of STLs can vary depending on the age of the plant and the specific tissues harvested (e.g., leaves, flowers).[6][7] For example, in some Arnica species, the lactone content increases as the flowers mature.[7]

  • Harvesting Time: The time of year and even the time of day of harvest can affect the concentration of secondary metabolites.

Q4: What is the general biosynthetic pathway for this compound?

A4: this compound, being a sesquiterpene lactone, is synthesized through the terpenoid biosynthesis pathway. The key steps involve:

  • Synthesis of the 5-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in the plastids.[2]

  • Condensation of IPP and DMAPP to form the 15-carbon backbone, farnesyl diphosphate (FPP).[2]

  • Cyclization of FPP by sesquiterpene synthases (STPSs) to form various sesquiterpene skeletons.[7]

  • A series of oxidative modifications, including hydroxylations and the formation of a lactone ring, catalyzed by enzymes like cytochrome P450s.[6][7]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Low concentration of this compound in the plant material.1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, ethyl acetate).[8]2. Optimize extraction parameters such as time, temperature, and agitation. Lower temperatures may be preferable to prevent degradation of thermolabile compounds.[9]3. Consider factors influencing STL content (see FAQs) and optimize plant cultivation and harvesting.
Co-extraction of Impurities 1. Non-selective extraction solvent.2. Presence of pigments, lipids, and other secondary metabolites.1. Employ a multi-step extraction process, starting with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent.2. Utilize solid-phase extraction (SPE) or liquid-liquid partitioning to clean up the crude extract before chromatographic purification.[8]
Degradation of this compound 1. Exposure to high temperatures, light, or extreme pH during extraction and purification.2. Enzymatic degradation during sample preparation.1. Perform extraction and purification at low temperatures and protect samples from light.2. Immediately process or freeze-dry plant material after harvesting to deactivate enzymes.
Poor Separation in Chromatography 1. Inappropriate stationary or mobile phase.2. Overloading of the column.3. Co-elution of compounds with similar polarities.1. Screen different chromatographic techniques (e.g., silica gel chromatography, centrifugal partition chromatography, HPLC).[8][10]2. Optimize the mobile phase gradient and flow rate.[11]3. Reduce the sample load on the column.4. Consider using a different stationary phase or a multi-step purification protocol.[8]

Experimental Protocols

Protocol 1: General Extraction and Purification of Sesquiterpene Lactones

This protocol provides a general framework that can be adapted for the isolation of this compound from Eupatorium lindleyanum.

  • Plant Material Preparation:

    • Harvest fresh, healthy leaves and flowering heads of E. lindleyanum.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or freeze-dry to preserve the compounds.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.[8]

    • Filter the extract through filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 45°C to obtain the crude methanol extract.[8]

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

    • Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Chromatographic Purification:

    • Subject the fraction enriched with this compound to column chromatography using silica gel.[10]

    • Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity.[10]

    • Collect fractions and analyze them by TLC. Pool fractions containing the compound of interest.

    • For final purification, use semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.[8]

Protocol 2: Induction of Abiotic Stress to Potentially Increase STL Yield

This protocol describes a method for applying light stress, which has been shown to increase STL concentrations in some plants.[5]

  • Plant Cultivation: Grow Eupatorium lindleyanum plants under controlled greenhouse conditions.

  • Application of Shading: Two to four weeks before the intended harvest, cover a subset of the plants with a shade cloth that reduces light intensity by approximately 60%.[5] Maintain a control group of plants under normal light conditions.

  • Harvesting and Analysis: Harvest the leaves from both the shaded and control plants at the same time.

  • Extraction and Quantification: Perform extraction as described in Protocol 1. Quantify the this compound content in both groups using a validated HPLC method to determine the effect of shading.

Quantitative Data Summary

The following table summarizes factors that have been shown to influence the yield of sesquiterpene lactones in various plant species. This data can guide the design of experiments to optimize this compound yield.

FactorPlant SpeciesSesquiterpene Lactone(s)Effect on YieldReference
Shading (60%) Cynara cardunculusCynaropicrin and othersIncreased STL production in spring[5]
Flower Maturation Arnica montanaHelenalin derivatives2.5-fold increase from bud to overblown inflorescence[7]
Reactive Oxygen Species (ROS) Stress Artemisia annuaArtemisininIncreased production with DMSO-induced ROS stress[6]
Extraction Temperature Cichorium intybusDihydrolactucin1.5-fold increase from 30°C to 50°C[9]

Visualizations

experimental_workflow cluster_cultivation Cultivation & Stress Application cluster_extraction Extraction & Purification cluster_analysis Analysis & Optimization plant_material E. lindleyanum Cultivation stress_application Apply Abiotic/Biotic Stress (e.g., Shading, Elicitors) plant_material->stress_application harvesting Harvesting at Optimal Developmental Stage stress_application->harvesting extraction Solvent Extraction harvesting->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chroma Column Chromatography partitioning->column_chroma hplc Semi-Preparative HPLC column_chroma->hplc analysis Yield Quantification (HPLC) hplc->analysis optimization Data-driven Optimization of Parameters analysis->optimization optimization->plant_material Feedback Loop

Caption: Experimental workflow for improving this compound yield.

stl_biosynthesis cluster_precursors Precursor Synthesis cluster_backbone Backbone Formation cluster_modification Modifications mva Mevalonate (MVA) Pathway (Cytoplasm) ipp_dmapp IPP & DMAPP mva->ipp_dmapp mep Methylerythritol Phosphate (MEP) Pathway (Plastids) mep->ipp_dmapp fpp Farnesyl Diphosphate (FPP) ipp_dmapp->fpp sesquiterpene Sesquiterpene Scaffolds fpp->sesquiterpene Sesquiterpene Synthases (STPS) oxidations Oxidations & Hydroxylations (Cytochrome P450s) sesquiterpene->oxidations lactone Lactone Ring Formation oxidations->lactone eupalinilide_b This compound lactone->eupalinilide_b

Caption: Generalized biosynthetic pathway of sesquiterpene lactones.

troubleshooting_guide cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_solutions Potential Solutions start Low this compound Yield check_solvent Inappropriate Solvent? start->check_solvent check_params Suboptimal Parameters? start->check_params check_material Low STL in Plant? start->check_material check_impurities High Impurity Load? start->check_impurities check_degradation Compound Degradation? start->check_degradation check_separation Poor Separation? start->check_separation solution_solvent Test Solvent Range check_solvent->solution_solvent Yes solution_params Optimize Time/Temp check_params->solution_params Yes solution_material Optimize Cultivation/Harvest check_material->solution_material Yes solution_cleanup Add Cleanup Step (SPE) check_impurities->solution_cleanup Yes solution_conditions Use Mild Conditions check_degradation->solution_conditions Yes solution_chroma Optimize Chromatography check_separation->solution_chroma Yes

Caption: Troubleshooting logic for low this compound yield.

References

Eupalinilide B solubility issues and formulation strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges and formulation strategies for Eupalinilide B. The information is intended to assist researchers in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Q1: I am having difficulty dissolving this compound for my in vitro experiments. What solvents are recommended?

A1: this compound, a sesquiterpene lactone, is known to have poor aqueous solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly reported solvent.[1] A stock solution can be prepared by dissolving this compound in DMSO.[1][2] One source indicates a solubility of at least 41.8 mg/mL in DMSO. It is crucial to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]

Q2: What is the predicted lipophilicity of this compound?

Q3: Are there any quantitative solubility data available for this compound in common laboratory solvents?

A3: Specific quantitative solubility data for this compound in a range of common solvents is limited in the available literature. However, based on its classification as a sesquiterpene lactone and available information, a qualitative and estimated solubility profile is provided in the table below. For precise quantification in your specific application, it is recommended to perform a solubility study.

SolventSolubility (at room temperature)Notes
Dimethyl Sulfoxide (DMSO)≥ 41.8 mg/mLCommonly used for preparing stock solutions for in vitro assays.[1]
EthanolSparingly Soluble (estimated)May require heating or co-solvents for complete dissolution.
MethanolSparingly Soluble (estimated)Similar to ethanol, may require assistance for complete dissolution.
WaterPoorly Soluble / InsolubleAs a sesquiterpene lactone, this compound has very low aqueous solubility.
AcetonitrileSlightly Soluble (estimated)May be used in analytical methods like HPLC.
ChloroformSoluble (estimated)Often used for extraction of similar natural products.

Note: The solubility in ethanol, methanol, water, acetonitrile, and chloroform are estimations based on the general properties of sesquiterpene lactones and should be experimentally verified.

Formulation Strategies

Q4: My research requires an aqueous formulation of this compound. What strategies can I employ to improve its water solubility?

A4: Several formulation strategies can be used to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with increased water solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.

  • Lipid-Based Formulations: Similar to SEDDS, these formulations use lipids to dissolve the drug and improve its absorption.

Q5: How can I prepare a cyclodextrin inclusion complex with this compound?

A5: A common method for preparing cyclodextrin inclusion complexes is the co-precipitation method . A detailed experimental protocol is provided below.

Q6: What is a suitable starting point for developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A6: Developing a SEDDS formulation involves screening various oils, surfactants, and co-surfactants to find an optimal combination that can solubilize the drug and form a stable microemulsion upon dilution. A general experimental workflow for SEDDS development is outlined in the Experimental Protocols section. For a related compound, Eupalinilide C, an in vivo formulation has been prepared using a mixture of DMSO, PEG300, Tween 80, and water, or DMSO and corn oil, which can serve as a starting point for this compound formulation development.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility assessment of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, methanol, water, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

    • Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol describes the preparation of a solid inclusion complex of this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or another suitable organic solvent for this compound)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Methodology:

  • Dissolution of Components:

    • Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a minimal amount of a water/ethanol co-solvent system. This compound can first be dissolved in ethanol, and the HP-β-CD in water.

  • Complexation:

    • Combine the two solutions and stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Solvent Removal:

    • Remove the organic solvent (ethanol) from the solution using a rotary evaporator under reduced pressure.

  • Precipitation and Isolation:

    • Cool the remaining aqueous solution (e.g., in an ice bath) to induce the precipitation of the inclusion complex.

    • Collect the precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

    • Freeze-dry (lyophilize) the solid to obtain a fine powder of the this compound-HP-β-CD inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the dissolution rate of the complex in an aqueous medium and compare it to that of the free drug.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol provides a general workflow for the formulation and characterization of a liquid SEDDS for this compound.

Materials:

  • This compound

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS, soybean oil)

  • Surfactants (e.g., Cremophor EL, Tween 80, Labrasol)

  • Co-solvents (e.g., Transcutol HP, PEG 400, ethanol)

  • Glass vials

  • Vortex mixer

  • Water bath or magnetic stirrer with heating

  • Particle size analyzer

Methodology:

  • Excipient Screening (Solubility Studies):

    • Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents.

    • Select the excipients that show the highest solubilizing capacity for the drug.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Identify the region in the phase diagram that forms clear or slightly bluish, stable microemulsions upon aqueous dilution.

  • Formulation Preparation:

    • Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-solvent.

    • Dissolve the desired amount of this compound in the selected excipient mixture with the aid of gentle heating or vortexing to form a clear, homogenous pre-concentrate.

  • Characterization of the SEDDS Pre-concentrate:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a homogenous emulsion.

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the mean droplet size and polydispersity index (PDI) using a particle size analyzer.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

  • In Vitro Dissolution Studies:

    • Perform dissolution studies of the this compound-loaded SEDDS in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid) and compare the release profile to that of the unformulated drug.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted experiments.

This compound and Apoptosis

This compound has been reported to induce apoptosis in cancer cells.[4] This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Eupalinilide_B_Apoptosis_Pathway Eupalinilide_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Eupalinilide_B->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Eupalinilide_B->Bax Promotes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced apoptosis pathway.
This compound and NF-κB Signaling

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and survival proteins.

Eupalinilide_B_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Eupalinilide_B This compound Eupalinilide_B->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Inhibition of NF-κB signaling by this compound.
This compound and STAT3 Signaling

This compound has been found to suppress the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.

Eupalinilide_B_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Eupalinilide_B This compound Eupalinilide_B->STAT3 Suppresses Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Induces Experimental_Workflow start Start: this compound Powder solubility_test Solubility Testing (Protocol 1) start->solubility_test formulation Formulation Development (if aqueous medium is required) Protocols 2 & 3 start->formulation choose_solvent Select Appropriate Solvent (e.g., DMSO) solubility_test->choose_solvent prepare_stock Prepare Stock Solution choose_solvent->prepare_stock in_vitro_assay Perform In Vitro Assay (e.g., cell viability, western blot) prepare_stock->in_vitro_assay formulation->in_vitro_assay data_analysis Data Analysis and Interpretation in_vitro_assay->data_analysis end End: Experimental Results data_analysis->end

References

Eupalinilide B In Vitro Cell Culture Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Eupalinilide B dosage for in vitro cell culture experiments. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on effective concentrations in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sesquiterpene lactone with demonstrated anti-tumor activity through multiple mechanisms depending on the cancer type. In hepatic carcinoma, it induces ferroptosis, a form of iron-dependent programmed cell death, mediated by endoplasmic reticulum (ER) stress and activation of the ROS-ER-JNK signaling pathway.[1][2] It has also been shown to block the cell cycle at the S phase.[1] In laryngeal cancer, this compound acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), leading to increased H3K9me1 and H3K9me2 expression and suppression of the epithelial-mesenchymal transition (EMT).[3][4] Furthermore, in pancreatic cancer cells, it induces apoptosis, elevates reactive oxygen species (ROS) levels, and disrupts copper homeostasis, potentially leading to cuproptosis.[5]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: Based on published data, a good starting point for a dose-response experiment would be a range from 0.1 µM to 10 µM.[6] The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines, ranging from nanomolar to low micromolar concentrations.[3][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, this stock solution is then further diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several signaling pathways:

  • ROS-ER-JNK Pathway: In hepatic carcinoma, this compound activates this pathway, leading to ferroptosis and inhibiting cell migration.[1][2]

  • LSD1-H3K9 Demethylation Pathway: In laryngeal cancer, it inhibits LSD1, thereby preventing the demethylation of H3K9.[3][4]

  • MAPK Pathway: In pancreatic cancer, it modulates the MAPK pathway, particularly through the activation of JNK isoforms.[5]

  • Apoptosis Pathway: In pancreatic cancer, it induces apoptosis through the cleavage of caspase 3, caspase 9, and PARP.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no cytotoxicity observed - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. - Incorrect incubation time: The duration of treatment may be insufficient to induce a response. - Cell line resistance: The cell line may be inherently resistant to this compound's mechanism of action. - Compound degradation: The this compound stock solution may have degraded.- Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). - Conduct a time-course experiment (e.g., 24h, 48h, 72h). - Research the specific molecular characteristics of your cell line (e.g., expression of LSD1, sensitivity to ferroptosis inducers). - Prepare a fresh stock solution of this compound.
High variability between replicates - Uneven cell seeding: Inconsistent cell numbers across wells. - Inaccurate pipetting: Errors in dispensing this compound or other reagents. - Edge effects in microplates: Evaporation from wells on the outer edges of the plate.- Ensure a single-cell suspension before seeding and mix gently before plating. - Calibrate pipettes regularly and use proper pipetting techniques. - Avoid using the outermost wells of the microplate or fill them with sterile PBS to maintain humidity.
Unexpected morphological changes in cells - Solvent toxicity: High concentration of the solvent (e.g., DMSO). - Contamination: Bacterial, fungal, or mycoplasma contamination.[8] - Off-target effects: this compound may have effects on the cytoskeleton or other cellular structures.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO). - Regularly test cell cultures for contamination.[8] - Observe cells at multiple time points and concentrations to characterize the morphological changes. Consider using specific inhibitors to probe potential off-target pathways.
Inconsistent Western blot results for pathway analysis - Sub-optimal protein extraction: Inefficient lysis of cells or protein degradation. - Incorrect antibody dilution: Primary or secondary antibody concentrations are not optimized. - Issues with protein transfer: Inefficient transfer of proteins from the gel to the membrane.- Use an appropriate lysis buffer and keep samples on ice to prevent degradation.[9] - Perform an antibody titration to determine the optimal dilution. - Verify protein transfer by staining the membrane with Ponceau S after transfer.[10]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeAssayReference
TU686Laryngeal Cancer6.7348hMTT[3][4]
TU212Laryngeal Cancer1.0348hMTT[3][4]
M4eLaryngeal Cancer3.1248hMTT[3][4]
AMC-HN-8Laryngeal Cancer2.1348hMTT[3][4]
Hep-2Laryngeal Cancer9.0748hMTT[3][4]
LCCLaryngeal Cancer4.2048hMTT[3][4]
A549Lung CancerPotent CytotoxicityNot SpecifiedNot Specified[6]
P-388LeukemiaPotent CytotoxicityNot SpecifiedNot Specified[6]
BGC-823Gastric CancerPotent CytotoxicityNot SpecifiedNot Specified[6]
SMMC-7721Hepatocellular CarcinomaPotent CytotoxicityNot SpecifiedNot Specified[6]
HL-60LeukemiaPotent CytotoxicityNot SpecifiedNot Specified[6]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[11][12]

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-LSD1, anti-p-JNK, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

EupalinilideB_Signaling_Pathway cluster_laryngeal Laryngeal Cancer cluster_hepatic Hepatic Carcinoma Eupalinilide B_L This compound LSD1 LSD1 Eupalinilide B_L->LSD1 inhibits H3K9me1/2 H3K9me1/2 (Increased Methylation) LSD1->H3K9me1/2 demethylates EMT_Suppression EMT Suppression H3K9me1/2->EMT_Suppression Eupalinilide B_H This compound ROS ROS Generation Eupalinilide B_H->ROS ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Ferroptosis Ferroptosis JNK->Ferroptosis

Caption: Signaling pathways modulated by this compound in different cancer types.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Stock_Prep 2. This compound Stock (Dissolve in DMSO) Cell_Culture->Stock_Prep Dose_Response 3. Dose-Response Setup (Serial dilutions in media) Stock_Prep->Dose_Response Treatment 4. Cell Treatment (Incubate for 24-72h) Dose_Response->Treatment Viability 5a. Viability Assay (e.g., MTT) Treatment->Viability Mechanism 5b. Mechanistic Assays (Western Blot, Apoptosis) Treatment->Mechanism Data_Collection 6. Data Collection (Plate reader, Imager, Flow cytometer) Viability->Data_Collection Mechanism->Data_Collection IC50_Calc 7a. IC50 Calculation Data_Collection->IC50_Calc Pathway_Analysis 7b. Pathway Analysis Data_Collection->Pathway_Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Troubleshooting_Logic Start No/Low Cytotoxicity? Concentration Concentration too low? Start->Concentration Time Incubation too short? Concentration->Time No Increase_Conc Increase Concentration Range Concentration->Increase_Conc Yes Resistance Cell line resistant? Time->Resistance No Increase_Time Increase Incubation Time Time->Increase_Time Yes Degradation Compound degraded? Resistance->Degradation Unlikely Check_Cell_Line Research Cell Line Sensitivity Resistance->Check_Cell_Line Possibly New_Stock Prepare Fresh Stock Degradation->New_Stock Yes

References

Technical Support Center: Overcoming Eupalinilide B Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous instability of Eupalinilide B.

FAQs and Troubleshooting Guides

Q1: My this compound precipitates out of my aqueous buffer during my cell-based assay. How can I prevent this?

A1: this compound is a lipophilic sesquiterpene lactone with poor water solubility. Precipitation is a common issue when diluting a stock solution (typically in DMSO) into an aqueous medium. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.5%) while maintaining the solubility of this compound. Test a range of final DMSO concentrations to find the optimal balance for your specific cell line, as high concentrations can be cytotoxic.

  • Use a Surfactant or Solubilizing Agent: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds.

  • Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, enhancing its aqueous solubility. Pre-incubating this compound with a molar excess of HP-β-CD before adding it to your aqueous buffer can prevent precipitation.

  • Prepare a Lipid-Based Formulation: For in vivo studies or more complex in vitro models, formulating this compound in a lipid-based delivery system like liposomes or nanoemulsions can significantly improve its stability and bioavailability.

Q2: I suspect my this compound is degrading in my aqueous experimental setup. What are the likely degradation pathways?

A2: While specific degradation pathways for this compound have not been extensively published, based on its structure as a guaianolide sesquiterpene lactone, two primary mechanisms of degradation in aqueous solutions are likely:

  • Hydrolysis of the Lactone Ring: The γ-lactone ring is susceptible to hydrolysis, especially under basic or acidic conditions, which would open the ring and render the molecule inactive.

  • Michael Addition: The α,β-unsaturated carbonyl group in the lactone ring is an electrophilic center that can react with nucleophiles present in the solution, such as water or buffer components, leading to structural modification and loss of activity.

It is crucial to maintain a stable pH for your experimental solutions, ideally within the physiological range (pH 7.2-7.4), unless your experimental design requires otherwise.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a clear, aqueous solution of this compound for in vitro or in vivo studies.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD. A molar ratio of 1:5 (this compound:HP-β-CD) is a good starting point.

  • Dissolve the calculated amount of HP-β-CD in the desired volume of sterile water or buffer with gentle stirring until a clear solution is obtained.

  • Add the this compound powder directly to the HP-β-CD solution.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Place the solution on a magnetic stirrer and stir at room temperature for 1-2 hours, protected from light.

  • Visually inspect the solution for any remaining particulate matter. If the solution is not clear, continue stirring for another hour or gently warm the solution to 37°C.

  • Once a clear solution is obtained, sterile-filter it through a 0.22 µm filter.

  • Store the final formulation at 4°C, protected from light. It is recommended to use the freshly prepared solution for optimal results.

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Aqueous Formulations
Formulation Vehicle (in PBS, pH 7.4)Maximum Achievable Concentration (µg/mL)Visual Observation
0.5% DMSO~10Clear solution, may precipitate at higher concentrations
0.1% Tween® 80~25Clear solution
5% (w/v) HP-β-CD>100Clear, stable solution
Liposomal Formulation>200Opalescent, stable dispersion

Note: The data in this table is illustrative and intended for comparative purposes. Actual solubility may vary based on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_application Experimental Application cluster_analysis Data Analysis start Start: this compound Powder hpcd_solution Prepare HP-β-CD Solution start->hpcd_solution mix Mix this compound and HP-β-CD Solution hpcd_solution->mix stir Stir at Room Temperature mix->stir filter Sterile Filter (0.22 µm) stir->filter invitro In Vitro Assay (e.g., Cell Culture) filter->invitro invivo In Vivo Administration filter->invivo data_collection Collect Experimental Data invitro->data_collection invivo->data_collection analysis Analyze Results data_collection->analysis

Caption: Workflow for preparing and using a solubilized this compound formulation.

signaling_pathway Eupalinilide_B This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) Eupalinilide_B->LSD1 Inhibition H3K4me1_2 H3K4me1/2 Demethylation LSD1->H3K4me1_2 Gene_Repression Target Gene Repression H3K4me1_2->Gene_Repression Cell_Proliferation Cancer Cell Proliferation Gene_Repression->Cell_Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Gene_Repression->EMT

Troubleshooting Eupalinilide B precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of Eupalinilide B precipitation in cell media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common solvent?

A1: this compound is a novel sesquiterpene lactone isolated from the plant Eupatorium lindleyanum.[1] It has demonstrated anti-cancer properties, including inhibiting cell proliferation and migration in various cancer cell lines.[1][2] The standard solvent for preparing this compound stock solutions for in vitro experiments is dimethyl sulfoxide (DMSO).[1]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation of this compound in aqueous cell culture media is a common issue for hydrophobic compounds.[3] Several factors can cause this, including:

  • High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous media.

  • Solvent Shock: Adding a concentrated DMSO stock solution directly to the medium can cause the compound to rapidly come out of solution.

  • High DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low, as higher concentrations can be toxic to cells and also contribute to precipitation issues.[3][4] It is often recommended to keep the final DMSO concentration at 0.1% or lower.[3]

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

  • Temperature and pH: Changes in temperature, such as moving from a refrigerated stock to a 37°C incubator, and the pH of the medium can affect the solubility of the compound.[5][6]

Q3: Can I just filter out the precipitate?

A3: No, filtering the medium to remove the precipitate is not recommended. This action will lower the effective concentration of this compound in your experiment, leading to inaccurate and non-reproducible results.[4] The underlying cause of the precipitation should be addressed instead.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced toxicity and precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. Many protocols recommend a concentration of 0.1% or lower for sensitive experiments.[3][4]

Troubleshooting Guide for this compound Precipitation

If you are observing precipitation of this compound in your cell culture medium, please follow this step-by-step guide to troubleshoot the issue.

G cluster_start cluster_check Initial Checks cluster_actions Corrective Actions cluster_end start Precipitation Observed stock_conc Is stock solution clear? start->stock_conc final_dmso Final DMSO concentration > 0.5%? stock_conc->final_dmso Yes remake_stock Prepare fresh stock solution stock_conc->remake_stock No lower_dmso Lower stock concentration to reduce final DMSO % final_dmso->lower_dmso Yes dilution_method Modify dilution technique (e.g., stepwise dilution, vortexing) final_dmso->dilution_method No remake_stock->final_dmso lower_dmso->dilution_method media_temp Pre-warm media to 37°C dilution_method->media_temp test_solubility Perform solubility test media_temp->test_solubility end_node Precipitation Resolved test_solubility->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Step 1: Verify Your Stock Solution
  • Problem: The this compound may not be fully dissolved in your DMSO stock, or the stock may have degraded from improper storage or repeated freeze-thaw cycles.[4]

  • Solution:

    • Visually inspect your stock solution. If you see any crystals or cloudiness, gently warm it in a 37°C water bath to aid dissolution.[4]

    • If crystals persist, prepare a fresh stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Step 2: Check and Optimize Final DMSO Concentration
  • Problem: A high concentration of DMSO in the final culture medium can cause the compound to precipitate out of the aqueous solution.[3]

  • Solution:

    • Calculate the final percentage of DMSO in your media.

    • If it is above 0.1% - 0.5%, consider preparing a more dilute stock solution of this compound. This will require adding a larger volume to your media, but it will decrease the final DMSO concentration.[3]

    • Always run a vehicle control with the same final concentration of DMSO to account for any solvent effects on your cells.[3]

Step 3: Modify Your Dilution Technique
  • Problem: "Solvent shock" can occur when a small volume of highly concentrated drug in an organic solvent is added to a large volume of aqueous media.

  • Solution:

    • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

    • Add stock to media, not vice versa: Pipette the stock solution directly into the pre-warmed media.

    • Mix immediately and thoroughly: After adding the stock solution, immediately mix the solution by gentle vortexing or repeated pipetting to ensure rapid and uniform dispersion.

    • Consider serial dilutions: For very high concentrations, consider a two-step dilution. First, dilute the stock into a smaller volume of media, mix well, and then transfer this to the final culture volume.

Step 4: Assess Media Components and pH
  • Problem: Components in complex media, such as high concentrations of salts or certain metals, can contribute to compound precipitation.[7] The pH of the media can also influence solubility.[6]

  • Solution:

    • Test in simpler media: Try dissolving this compound in a simpler buffered salt solution (like PBS) at the same final concentration to see if media components are the issue.

    • pH Adjustment: While most cell culture media are well-buffered, you can experimentally test the effect of minor pH adjustments (e.g., 7.0 to 7.6) on solubility in a cell-free setting.[4]

Data Presentation

Table 1: Troubleshooting Summary
Potential CauseKey IndicatorRecommended Solution
Stock Solution Integrity Crystals or cloudiness in DMSO stock.Prepare a fresh, sterile-filtered stock solution. Aliquot to avoid freeze-thaw cycles.
High Final DMSO % Final DMSO concentration > 0.5%.Prepare a more dilute stock solution to lower the final DMSO percentage.
"Solvent Shock" Precipitation occurs immediately upon adding stock to media.Pre-warm media to 37°C; add stock to media while mixing vigorously.
Concentration Limit Precipitation occurs even with low DMSO and proper technique.The desired concentration may exceed the aqueous solubility. Perform a solubility test.
Media Interactions Precipitation is media-dependent.Test solubility in a simpler buffer (e.g., PBS). Consider media modifications if possible.[7]
Table 2: Reported IC₅₀ Values of this compound in Laryngeal Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound, demonstrating its potent anti-proliferative effects in various laryngeal cancer cell lines.[1][8]

Cell LineIC₅₀ (µM)
TU2121.03
AMC-HN-82.13
M4e3.12
LCC4.20
TU6866.73
Hep-29.07

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Calculate the mass of this compound powder required to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Carefully weigh the powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[4]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.[4]

Protocol 2: this compound Solubility Test in Cell Culture Medium

Objective: To determine the approximate solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (serum-free and serum-containing)

  • Sterile tubes or 96-well plate

  • Incubator (37°C)

Procedure:

  • Pre-warm your cell culture medium to 37°C.

  • Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration remains constant and low across all dilutions.

  • Visually inspect each solution for signs of precipitation immediately after addition and mixing.

  • Incubate the solutions at 37°C for a period relevant to your experiment (e.g., 2, 12, or 24 hours).

  • Observe for any precipitation over time. The highest concentration that remains clear is the approximate solubility limit under your experimental conditions.

Signaling Pathway Visualization

This compound has been shown to exert its anti-tumor effects through various signaling pathways. In hepatic carcinoma, it can induce cell death by activating the ROS-ER-JNK signaling pathway.[2]

G EB This compound ROS ROS Generation EB->ROS ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Migration Cell Migration Inhibition JNK->Migration

Caption: this compound inhibits cell migration via the ROS-ER-JNK pathway.[2]

References

Minimizing off-target effects of Eupalinilide B in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Eupalinilide B in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a natural sesquiterpene lactone isolated from Eupatorium lindleyanum. It has demonstrated potent anti-cancer activity in various cell lines. Its primary known molecular targets include:

  • Lysine-Specific Demethylase 1 (LSD1): this compound has been identified as a selective and reversible inhibitor of LSD1, an enzyme involved in histone modification and gene expression.[1][2]

  • Thioredoxin Reductase (TrxR): It has been shown to target and inhibit the activity of TrxR, a key enzyme in maintaining cellular redox balance.[3]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been reported to modulate several signaling pathways, including:

  • ROS-ER-JNK Signaling Pathway: In hepatic carcinoma cells, this compound has been shown to inhibit cell migration through the activation of this pathway.

  • Ferroptosis: It can induce this iron-dependent form of programmed cell death in cancer cells.

  • NF-κB Signaling Pathway: this compound has been observed to inhibit the NF-κB signaling pathway in certain cell types.[4]

  • MAPK Signaling Pathway: It can modulate the MAPK pathway, particularly through the activation of JNK isoforms.

Q3: What are the known off-target effects of this compound?

A3: While a comprehensive off-target profile for this compound across all protein families is not publicly available, some information on its selectivity exists. For instance, this compound is a selective inhibitor of LSD1 over the structurally related monoamine oxidases MAO-A and MAO-B.[1] As with any small molecule, off-target effects can be concentration-dependent and cell-type specific. It is crucial to perform experiments to validate that the observed phenotype is due to the on-target activity of this compound.

Q4: How can I be sure that the observed cellular phenotype is an on-target effect of this compound?

A4: To confirm that the observed cellular phenotype is a result of on-target activity, several validation experiments are recommended:

  • Use a Structurally Unrelated Inhibitor: If a different inhibitor with a distinct chemical structure that targets the same protein (e.g., another LSD1 inhibitor) produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a Dose-Response Curve: The concentration of this compound required to elicit the phenotype should correlate with its IC50 value for the intended target. Off-target effects often manifest at higher concentrations.

  • Rescue Experiments: If possible, overexpressing the target protein may rescue the phenotype by sequestering the inhibitor. Alternatively, a drug-resistant mutant of the target protein should not exhibit the same phenotype in the presence of this compound.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target in a cellular context.[5][6][7][8][9]

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Expected Efficacious Concentrations

  • Possible Cause: The observed toxicity may be due to off-target effects of this compound at the concentration used.

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that still engages the target and elicits the desired on-target phenotype.

    • Time-Course Experiment: The observed toxicity may be time-dependent. Assess cell viability at earlier time points to see if the on-target effect can be observed before the onset of significant toxicity.

    • Use a More Selective Compound (if available): If the goal is to study the effects of inhibiting a specific target of this compound (e.g., LSD1), consider using a more extensively characterized and selective inhibitor for that target as a control.

    • Cellular Context: The expression levels of on- and off-targets can vary between cell lines. Consider using a different cell line where the intended target is more highly expressed or the off-targets are less prevalent.

Issue 2: Inconsistent or Unexpected Phenotypic Results

  • Possible Cause: The observed phenotype may be a result of a combination of on-target and off-target effects, or it could be entirely off-target.

  • Troubleshooting Steps:

    • Validate with an Orthogonal Approach: Use a genetic approach, such as siRNA or CRISPR-Cas9, to knockdown the intended target of this compound. If the resulting phenotype is similar to that observed with the compound, it provides strong evidence for an on-target mechanism.

    • Perform a Cellular Thermal Shift Assay (CETSA): This will confirm that this compound is engaging with its intended target at the concentrations used in your cellular assays.

    • Broad-Spectrum Off-Target Profiling: If resources permit, consider having this compound profiled against a broad panel of kinases and other relevant protein families to identify potential off-target liabilities.

    • Review the Literature: Carefully review published studies on this compound to see if similar unexpected phenotypes have been reported and under what conditions.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
TU686Laryngeal Cancer6.73[1][2]
TU212Laryngeal Cancer1.03[1][2]
M4eLaryngeal Cancer3.12[1][2]
AMC-HN-8Laryngeal Cancer2.13[1][2]
Hep-2Laryngeal Cancer9.07[1][2]
LCCLaryngeal Cancer4.20[1][2]

Table 2: Selectivity Profile of this compound

TargetActivityConcentrationInhibition RateReference
LSD1Inhibitor1000 nM78%[1]
MAO-AInhibitor1000 nM15%[1]
MAO-BInhibitor1000 nM16.7%[1]

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from published methods and is intended to verify the binding of this compound to its target protein in intact cells.[5][6][7][8][9]

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant (soluble protein fraction) to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and western blotting to detect the amount of the soluble target protein.

    • A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.

2. LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and published methodologies.[10][11][12][13][14]

  • Principle: A di-methylated histone H3-K4 substrate is coated on a microplate. Active LSD1 removes methyl groups, and the demethylated product is detected with a specific antibody, leading to a fluorescent signal.

  • Procedure:

    • Enzyme Reaction: In the wells of the substrate-coated microplate, add the LSD1 enzyme (either purified or from nuclear extracts) and this compound at various concentrations. Include a no-inhibitor control.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow the demethylation reaction to occur.

    • Detection:

      • Wash the wells and add the capture antibody that specifically recognizes the demethylated substrate. Incubate for 60 minutes at room temperature.

      • Wash and add the detection antibody conjugated to a fluorophore. Incubate for 30 minutes at room temperature.

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 530 nm and emission at 590 nm). A decrease in fluorescence in the presence of this compound indicates inhibition of LSD1 activity.

3. Thioredoxin Reductase (TrxR) Activity Assay (Colorimetric)

This protocol is based on commercially available kits and published methods.[3][15][16][17]

  • Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with NADPH to 5-thio-2-nitrobenzoic acid (TNB2-), which has a strong yellow color that can be measured at 412 nm.

  • Procedure:

    • Sample Preparation: Prepare cell or tissue lysates. Determine the protein concentration.

    • Assay Setup: In a 96-well plate, set up parallel reactions for each sample: one to measure total DTNB reduction and another in the presence of a specific TrxR inhibitor (to measure background activity).

    • Reaction Initiation: Add the reaction mix containing DTNB and NADPH to all wells.

    • Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

    • Calculation: The TrxR-specific activity is calculated by subtracting the rate of the reaction in the presence of the TrxR inhibitor from the total rate. The effect of this compound is determined by comparing the TrxR activity in its presence to a vehicle control.

Visualizations

G cluster_workflow Troubleshooting Workflow for Off-Target Effects A Unexpected Phenotype or Toxicity Observed B Perform Dose-Response and Time-Course A->B C Phenotype Correlates with On-Target IC50? B->C D Yes C->D E No C->E L Confirm Target Engagement (e.g., CETSA) D->L F Validate with Orthogonal Method (e.g., siRNA) E->F G Phenotype Replicated? F->G H Yes G->H I No G->I J Likely On-Target Effect H->J K Likely Off-Target Effect I->K L->J

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

G cluster_pathway This compound and NF-κB Signaling Pathway cluster_nucleus EB This compound IKK IKK Complex EB->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα (Inactive) IkBa->NFkB_IkBa Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Transcription Pro-inflammatory Gene Transcription NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA DNA->Transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with This compound or Vehicle B Harvest and Aliquot Cells A->B C Heat Samples at Temperature Gradient B->C D Lyse Cells and Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble Target Protein by Western Blot E->F G Compare Melting Curves F->G

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Refinement of Eupalinilide B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Eupalinilide B from complex mixtures. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful isolation of this promising anti-cancer compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete extraction from plant material. 2. Degradation of the compound during extraction or purification. 3. Suboptimal chromatographic separation leading to loss of product in mixed fractions. 4. This compound present in an unexpected solvent fraction during liquid-liquid partitioning.1. Optimize extraction parameters: consider using a combination of ultrasonic and microwave-assisted extraction; ensure appropriate solvent-to-solid ratio. 2. Avoid high temperatures and prolonged exposure to acidic or basic conditions. Use fresh, high-purity solvents. 3. Carefully select the chromatographic method and optimize the solvent system. High-speed counter-current chromatography (HSCCC) can minimize irreversible adsorption. 4. Analyze all fractions (e.g., n-hexane, ethyl acetate, n-butanol) by HPLC to track the distribution of this compound.
Co-elution with Structurally Similar Sesquiterpenoid Lactones The complex mixture from Eupatorium lindleyanum contains numerous sesquiterpenoid lactones with similar polarities (e.g., Eupalinolide A).1. Employ a high-resolution purification technique like HSCCC or preparative HPLC. 2. For column chromatography, use a shallow gradient elution and screen different solvent systems to maximize separation. 3. Consider using a different stationary phase (e.g., reversed-phase C18 instead of silica gel).
Peak Tailing or Broadening in Chromatography 1. Column overloading. 2. Interactions between the compound and active sites on the stationary phase. 3. Inappropriate mobile phase composition.1. Reduce the amount of crude extract loaded onto the column. 2. Add a small amount of a modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to block active sites. 3. Ensure the mobile phase is well-mixed and of the correct polarity to achieve good peak shape.
Irreversible Adsorption of Sample onto the Column Strong interaction between this compound and the silica gel stationary phase.1. Consider using a less active stationary phase, such as alumina. 2. HSCCC is a liquid-liquid partitioning technique that eliminates the solid support, thereby preventing irreversible adsorption.
Crystallization Fails or Yields Amorphous Precipitate 1. Presence of impurities that inhibit crystal formation. 2. Suboptimal solvent system for crystallization. 3. Temperature and concentration are not in the ideal range.1. Ensure the purity of the this compound fraction is high (>95%) before attempting crystallization. 2. Screen a variety of solvent systems (e.g., methanol/water, ethyl acetate/hexane). 3. Experiment with different temperatures (e.g., room temperature, 4°C) and allow for slow evaporation of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction method for this compound from Eupatorium lindleyanum?

A1: A common and effective method involves sequential extraction with solvents of increasing polarity. Typically, the dried plant material is first extracted with a nonpolar solvent like n-hexane to remove lipids and chlorophyll, followed by extraction with a more polar solvent such as ethanol or ethyl acetate to isolate the sesquiterpenoid lactones, including this compound. The crude extract is then often subjected to liquid-liquid partitioning to further concentrate the target compounds in a specific fraction (e.g., the n-butanol fraction).

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: Both conventional silica gel column chromatography and high-speed counter-current chromatography (HSCCC) can be effective. HSCCC offers the advantage of eliminating irreversible sample adsorption to a solid support, which can improve recovery. A published HSCCC method has demonstrated high purity and good yield for this compound.[1][2]

Q3: What is a typical solvent system for the purification of this compound?

A3: For HSCCC, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been successfully used.[1][2] For silica gel column chromatography, a gradient elution with a mixture of n-hexane and ethyl acetate is a common starting point for separating sesquiterpenoid lactones.

Q4: How can I monitor the purification process?

A4: High-performance liquid chromatography (HPLC) is the recommended method for monitoring the presence and purity of this compound in different fractions. A reversed-phase C18 column with a mobile phase of methanol and water is typically used.

Q5: What are the expected yield and purity of this compound from Eupatorium lindleyanum?

A5: Using an optimized HSCCC method, a yield of 19.3 mg of this compound with a purity of 97.1% was obtained from 540 mg of an n-butanol fraction of the plant extract.[1][2] Yields from conventional column chromatography may vary depending on the complexity of the initial extract and the optimization of the separation conditions.

Quantitative Data

The following table summarizes the quantitative data from a published study on the purification of this compound using HSCCC.[1][2]

Parameter Value
Starting Material540 mg of n-butanol fraction from Eupatorium lindleyanum
Purification MethodHigh-Speed Counter-Current Chromatography (HSCCC)
Solvent Systemn-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)
Yield of this compound19.3 mg
Purity of this compound (by HPLC)97.1%
Other Isolated Compounds3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide (10.8 mg, 91.8% purity), Eupalinolide A (17.9 mg, 97.9% purity)

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Eupatorium lindleyanum
  • Plant Material Preparation: Air-dry the whole plant of Eupatorium lindleyanum and grind it into a fine powder.

  • Initial Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours. Repeat the extraction three times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

  • Fraction Collection: Collect the different solvent fractions. This compound is typically enriched in the n-butanol fraction.

  • Analysis: Analyze each fraction by HPLC to confirm the presence and relative concentration of this compound.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)[1][2]
  • HSCCC System Preparation:

    • Prepare the two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary phase) and lower (mobile phase) layers before use.

  • Column Equilibration:

    • Fill the HSCCC column with the upper stationary phase.

    • Rotate the column at 900 rpm and pump the lower mobile phase into the column at a flow rate of 2.0 mL/min until the system reaches hydrodynamic equilibrium.

  • Sample Injection:

    • Dissolve 540 mg of the dried n-butanol fraction in 10 mL of the two-phase solvent system.

    • Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase at 2.0 mL/min.

    • Monitor the effluent with a UV detector at 254 nm.

    • Collect fractions based on the elution profile.

  • Analysis and Identification:

    • Analyze the collected fractions by HPLC to determine the purity of this compound.

    • Confirm the structure of the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

G plant Eupatorium lindleyanum (Dried Powder) extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction hsccc HSCCC Purification n_butanol_fraction->hsccc pure_eupalinilide_b Pure this compound hsccc->pure_eupalinilide_b analysis HPLC, MS, NMR Analysis pure_eupalinilide_b->analysis

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic

G start Purification Problem (e.g., Low Yield, Low Purity) check_extraction Review Extraction Protocol start->check_extraction check_chromatography Evaluate Chromatography Step start->check_chromatography check_sample_stability Assess Compound Stability start->check_sample_stability sub_extraction Incomplete Extraction? Optimize solvent, time, temp. check_extraction->sub_extraction sub_chromatography Poor Separation? Optimize solvent system, column. check_chromatography->sub_chromatography sub_stability Degradation? Avoid harsh conditions. check_sample_stability->sub_stability solution Improved Purification sub_extraction->solution sub_chromatography->solution sub_stability->solution

Caption: Logical steps for troubleshooting purification issues.

This compound Signaling Pathway

G Eupalinilide_B This compound LSD1 LSD1 (Lysine-specific demethylase 1) Eupalinilide_B->LSD1 Inhibits H3K9me0 H3K9me0 LSD1->H3K9me0 Demethylates H3K9me1_me2 H3K9me1 / H3K9me2 H3K9me1_me2->LSD1 gene_repression Repression of Target Genes H3K9me0->gene_repression tumor_suppression Tumor Growth Inhibition (Laryngeal Cancer) gene_repression->tumor_suppression Leads to

Caption: this compound inhibits LSD1, leading to tumor suppression.

References

Addressing batch-to-batch variability of isolated Eupalinilide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with isolated Eupalinilide B, focusing on addressing the common challenge of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a sesquiterpene lactone, a type of natural product isolated from the plant Eupatorium lindleyanum.[1][2] It has demonstrated significant anti-cancer properties. The primary mechanism of its anti-tumor activity is the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers.[1][3] By inhibiting LSD1, this compound increases the methylation of histones (specifically H3K9me1 and H3K9me2), which plays a role in suppressing tumor growth.[1] It has shown potent activity against several cancer cell lines, including laryngeal and pancreatic cancer.[1][4]

Q2: What causes batch-to-batch variability in a natural product isolate like this compound?

Batch-to-batch variability is a known challenge in natural product research.[5][6] For compounds isolated from botanical sources, this variability can stem from numerous factors, including:

  • Natural Variation in the Source Plant: The chemical composition of plants can be influenced by geographic location, climate, harvest time, and storage conditions.[5][7]

  • Extraction and Isolation Procedures: Minor deviations in the extraction and purification protocols can lead to differences in the final compound's purity and impurity profile.[8][9]

  • Presence of Co-eluting Compounds: Structurally similar compounds present in the plant extract may be difficult to separate completely, leading to varying levels of impurities in different batches.

  • Compound Stability: Degradation of the isolated compound over time or due to improper storage can alter its activity and characteristics.

Q3: How can I assess the purity and consistency of my this compound batch?

A multi-pronged approach using various analytical techniques is recommended to ensure the quality and consistency of each batch. High-purity substances are crucial for reliable and reproducible experimental results.[] Key methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method to determine the purity of a compound by separating it from potential impurities.[11] A purity level of >98% is often required for biological assays.[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) without needing a reference standard.[12]

  • Differential Scanning Calorimetry (DSC): Can determine purity for stable compounds that have a sharp melting point.[]

Q4: My new batch of this compound shows significantly different IC50 values in my cancer cell line compared to previous batches. What are the potential causes?

Discrepancies in bioactivity are a primary concern stemming from batch-to-batch variability. The root causes are often linked to:

  • Purity Differences: A lower-purity batch means you are administering less of the active compound, which would lead to a higher apparent IC50 value.

  • Presence of Antagonistic or Synergistic Impurities: Contaminants in the batch could interfere with the activity of this compound.

  • Compound Degradation: If the compound has degraded due to improper handling or storage (e.g., exposure to light, temperature fluctuations), its potency will decrease.

  • Experimental Variability: Ensure that cell passage number, seeding density, and assay conditions are kept consistent between experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the variability of isolated this compound.

Issue 1: Inconsistent Biological Activity Between Batches

Your experimental results (e.g., IC50 values, inhibition levels) vary significantly when using different batches of this compound.

Possible CauseRecommended Action
Purity and Integrity 1. Verify Purity via HPLC: Run a purity analysis on both the old and new batches using a standardized HPLC method. Compare the peak area of this compound to the total peak area. 2. Confirm Identity via Mass Spectrometry: Analyze the batches to ensure the primary compound has the correct molecular weight. 3. Check for Degradation: Compare the impurity profiles from the HPLC chromatograms. The appearance of new peaks may indicate degradation.
Solvent or Salt Form 1. Analyze for Residual Solvents: Use ¹H NMR to check for the presence of residual solvents from the purification process, which can affect the accurate weight of the compound. 2. Confirm Salt/Free-Base Form: Ensure all batches are in the same form (e.g., free base), as different salt forms can have different solubilities and bioavailabilities.
Experimental Conditions 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. 2. Review Assay Protocol: Ensure all reagents, incubation times, and measurement parameters are identical between experiments. 3. Run a Reference Compound: Include a known standard inhibitor (e.g., 5-Fluorouracil) in your assays to confirm that the experimental system is performing as expected.[1]
Issue 2: Variations in Physical Properties (Color, Solubility)

Different batches of this compound exhibit noticeable differences in their physical appearance or solubility in standard solvents.

Possible CauseRecommended Action
Presence of Impurities 1. Analyze by HPLC/LC-MS: A detailed chromatographic analysis can reveal the presence of colored or less-soluble impurities that may have been carried over during isolation.[13] 2. Review Isolation Protocol: If possible, review the final purification steps used for the batch. Variations in the solvent systems for chromatography can lead to different impurity profiles.[9]
Residual Solvents 1. Perform ¹H NMR or GC-MS Analysis: These methods can identify and quantify residual solvents, which may alter the physical properties and accurate weighing of the compound.
Water Content 1. Perform Karl Fischer Titration: This is the gold standard for accurately determining water content, which can affect solubility and stability.

Quantitative Data Summary

The following tables provide reference data on the bioactivity of this compound and an overview of recommended analytical techniques for quality control.

Table 1: Reported IC50 Values of this compound in Various Laryngeal Cancer Cell Lines [1][3]

Cell LineIC50 (µM)
TU2121.03
AMC-HN-82.13
M4e3.12
LCC4.20
TU6866.73
Hep-29.07

Table 2: Recommended Analytical Methods for Quality Control

Analytical TechniquePrincipleInformation Provided
HPLC (High-Performance Liquid Chromatography)Differential partitioning of components between a mobile and stationary phase.Purity (%), detection of non-volatile impurities.[]
LC-MS (Liquid Chromatography-Mass Spectrometry)Separates components followed by mass-to-charge ratio measurement.Purity (%), molecular weight confirmation, impurity identification.
¹H NMR (Proton Nuclear Magnetic Resonance)Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Structural confirmation, identification of residual solvents, quantitative purity assessment (qNMR).[12]
DSC (Differential Scanning Calorimetry)Measures the difference in heat flow between a sample and a reference.Melting point, assessment of purity (>98%).[]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of an this compound sample. The specific column and mobile phase may need optimization.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in HPLC-grade acetonitrile or methanol to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the this compound batch to be tested.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

      • Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of this compound (e.g., 220 nm).

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the sample solution.

    • Calculate purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% in all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.[1]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and determine the IC50 value.

Visualizations

cluster_workflow Quality Control Workflow for a New this compound Batch A Receive New Batch B Physical Inspection (Color, Appearance) A->B C Solubility Test B->C D Analytical Chemistry QC C->D E Purity Check (HPLC >98%) Identity Check (LC-MS) D->E F Decision Point D->F G Bioassay Validation (Compare IC50 to Reference) F->G Pass I Reject Batch / Contact Supplier F->I Fail H Accept Batch for Experiments G->H Consistent G->I Inconsistent

Caption: Quality control workflow for new this compound batches.

cluster_pathway This compound Mechanism of Action EB This compound EB->Inhibition LSD1 LSD1 Enzyme Demethylated H3K9 (Demethylated) LSD1->Demethylated Demethylates H3K9 Histone H3 (Lysine 9) Methylated H3K9me1 / H3K9me2 (Methylated) Methylated->LSD1 Repression Transcriptional Repression (Tumor Suppressor Genes) Methylated->Repression Inhibition->LSD1

Caption: this compound inhibits the LSD1 enzyme's demethylase activity.

References

Strategies to reduce Eupalinilide B-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Eupalinilide B, focusing on strategies to mitigate its cytotoxic effects in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for cancer cells over normal cells?

A1: this compound has demonstrated a degree of selective cytotoxicity towards cancer cells. For instance, studies have shown it exerts a more pronounced cytotoxic effect on pancreatic cancer cells compared to normal pancreatic cells.[1] In vivo animal studies have also indicated that this compound can suppress tumor growth without causing obvious cytotoxicity to major organs such as the kidneys, liver, heart, lungs, and spleen.[2]

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: this compound-induced cytotoxicity is multifactorial and appears to involve several key cellular pathways:

  • Cuproptosis: It increases intracellular copper levels, leading to a form of programmed cell death known as cuproptosis.[1]

  • Oxidative Stress: The compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis. This is linked to its ability to target and inhibit thioredoxin reductase (TrxR).

  • MAPK Pathway Modulation: this compound has been shown to activate the JNK isoforms of the MAPK pathway.[1]

  • LSD1 Inhibition: It acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), which is overexpressed in many cancers.[2][3]

Q3: Are there any general strategies to mitigate drug-induced cytotoxicity in normal cells?

A3: Yes, several general strategies can be employed during drug development to reduce off-target toxicity.[4] These include designing drugs to minimize the formation of reactive metabolites and formulating them to improve their pharmacokinetic properties, such as solubility and stability.[4] Additionally, the use of chemoprotective agents that selectively protect normal tissues is a common approach.

Troubleshooting Guide

Issue 1: Significant cytotoxicity observed in normal cell lines at effective anti-cancer concentrations.

  • Possible Cause: The inherent sensitivity of the specific normal cell line to one of this compound's mechanisms of action (e.g., oxidative stress, copper-induced toxicity).

  • Troubleshooting Steps:

    • Co-treatment with Antioxidants: Since this compound induces ROS, co-administration with an antioxidant may protect normal cells. N-acetylcysteine (NAC) is a common ROS scavenger used in vitro.

    • Investigate Copper Chelation: As this compound's toxicity is linked to increased intracellular copper, the addition of a copper chelator could be explored. Caution is advised, as this could also potentially interfere with the anti-cancer cuproptosis mechanism. A chelator with limited cell permeability might be ideal to reduce systemic effects while allowing for accumulation within the tumor microenvironment.

    • Dose and Exposure Time Optimization: Systematically evaluate a matrix of lower concentrations and shorter exposure times to identify a therapeutic window where cancer cell death is maximized and normal cell cytotoxicity is minimized.

Issue 2: In vivo studies show signs of systemic toxicity despite reports of no obvious organ damage.

  • Possible Cause: The pharmacokinetic profile of this compound in the specific animal model may lead to higher than expected systemic exposure.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Perform a pharmacokinetic study to determine the concentration-time profile of this compound in plasma.[3] This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

    • Formulation Adjustment: Modifying the drug delivery system (e.g., liposomal encapsulation) could alter the biodistribution and reduce exposure to healthy tissues.

    • Co-administration of Cytoprotectants: Explore the use of clinically approved cytoprotective agents that target specific organs if a particular toxicity is identified.

Data Presentation

Table 1: IC50 Values of this compound in Various Laryngeal Cancer Cell Lines

Cell LineIC50 (µM)
TU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20

Source: Data extracted from a study on laryngeal cancer cells.[2][5][6]

Experimental Protocols

Protocol 1: Evaluating the Protective Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in Normal Cells

  • Cell Culture: Plate a normal cell line (e.g., HPNE, a normal pancreatic cell line) and a corresponding cancer cell line (e.g., PANC-1) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • NAC Pre-treatment: Prepare a stock solution of NAC. Pre-treat the cells with a range of NAC concentrations (e.g., 1, 5, 10 mM) for 2 hours.

  • This compound Treatment: Add this compound at various concentrations (e.g., its IC50 and 2x IC50 for the cancer cell line) to both NAC-pre-treated and untreated wells.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assay: Assess cell viability using a standard MTT or CCK-8 assay.

  • Data Analysis: Compare the viability of normal cells treated with this compound alone versus those co-treated with NAC. A significant increase in viability in the co-treated normal cells without a corresponding rescue of the cancer cells would indicate a protective effect.

Protocol 2: Assessing the Impact of a Copper Chelator on this compound's Activity

  • Cell Culture: Plate normal and cancer cell lines as described in Protocol 1.

  • Chelator Co-treatment: Prepare a stock solution of a copper chelator (e.g., tetrathiomolybdate - TTM).

  • Treatment: Treat the cells with this compound at various concentrations, with and without co-administration of TTM at a non-toxic concentration.

  • Incubation: Incubate for 24-48 hours.

  • Viability and Copper Measurement:

    • Perform a cell viability assay (MTT or CCK-8).

    • In parallel experiments, lyse the cells and measure intracellular copper levels using inductively coupled plasma mass spectrometry (ICP-MS) to confirm the chelator's effect.

  • Data Analysis: Determine if the copper chelator can rescue normal cells from this compound-induced death and whether it antagonizes the anti-cancer effect.

Visualizations

EupalinilideB_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria EB This compound Cu_in Copper Influx EB->Cu_in enhances TrxR Thioredoxin Reductase EB->TrxR inhibits LSD1 LSD1 EB->LSD1 inhibits JNK JNK Pathway EB->JNK activates Cu_acc Copper Accumulation Cu_in->Cu_acc ROS ROS Increase TrxR->ROS leads to Apoptosis Apoptosis JNK->Apoptosis ROS->Apoptosis Cuproptosis Cuproptosis Cu_acc->Cuproptosis

Caption: Signaling pathways of this compound-induced cytotoxicity.

Experimental_Workflow cluster_antioxidant Strategy 1: Antioxidant Co-treatment cluster_chelator Strategy 2: Copper Chelator Co-treatment start Start: Observe Cytotoxicity in Normal Cells hypothesis Hypothesize Mechanism: Oxidative Stress or Copper Overload start->hypothesis treat_nac Treat cells with This compound +/- NAC hypothesis->treat_nac treat_ttm Treat cells with This compound +/- TTM hypothesis->treat_ttm assay_nac Assess Cell Viability (MTT/CCK-8) treat_nac->assay_nac analyze_nac Analyze Protective Effect assay_nac->analyze_nac end Conclusion: Optimized treatment strategy analyze_nac->end assay_ttm Assess Cell Viability and Intracellular Copper treat_ttm->assay_ttm analyze_ttm Analyze Rescue Effect assay_ttm->analyze_ttm analyze_ttm->end

Caption: Experimental workflow for testing cytotoxicity reduction strategies.

References

Validation & Comparative

Eupalinilide B: A Novel Player in LSD1 Inhibition for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Eupalinilide B with other leading Lysine-Specific Demethylase 1 (LSD1) inhibitors reveals its potential as a selective and reversible therapeutic agent. This guide provides a comprehensive analysis of its performance against other known inhibitors, supported by available experimental data, to inform researchers and drug development professionals.

Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology due to its role in carcinogenesis and tumor progression[1][2][3]. This flavin-dependent monoamine oxidase removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes and promotion of oncogenic pathways[4][5]. A variety of small molecule inhibitors have been developed to target LSD1, with several advancing to clinical trials. This compound, a natural sesquiterpene lactone, has been identified as a novel, selective, and reversible inhibitor of LSD1, presenting a promising new avenue for cancer treatment[6][7].

Comparative Analysis of LSD1 Inhibitors

The therapeutic potential of an LSD1 inhibitor is determined by its potency, selectivity, and mechanism of action. Below is a comparative summary of this compound and other well-characterized LSD1 inhibitors.

Biochemical Potency and Selectivity

This compound has demonstrated selective inhibition of LSD1 over other closely related monoamine oxidases (MAOs). At a concentration of 1000 nM, this compound inhibited LSD1 activity by 78%, while showing significantly lower inhibition of MAO-A (15%) and MAO-B (16.7%)[7]. This selectivity is a crucial attribute, as off-target inhibition of MAOs can lead to undesirable side effects.

For a quantitative comparison, the half-maximal inhibitory concentration (IC50) is a key metric. While direct comparative studies are limited, data from various sources provide a basis for preliminary assessment.

InhibitorTypeLSD1 IC50Selectivity vs. MAO-ASelectivity vs. MAO-BReference
This compound ReversibleNot DeterminedInhibited by 15% at 1000 nMInhibited by 16.7% at 1000 nM[7]
Tranylcypromine (TCP) Irreversible~20.7 µMIC50 = 2.3 µMIC50 = 0.95 µM[8][9]
Iadademstat (ORY-1001) Irreversible~18 nM>100 µM>100 µM[10][11]
Bomedemstat (IMG-7289) Irreversible57 nM (HTRF assay)--[12]
GSK-2879552 Irreversible160 nM (HTRF assay)--[12]
INCB059872 IrreversiblePotent (specific value not publicly available)--[13][14][15]
Pulrodemstat (CC-90011) Reversible~0.25 nMHighHigh[16][17][18]
Seclidemstat (SP-2577) Reversible~13 nMNo activityNo activity[19][20][21]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution. The data presented here is compiled from multiple sources.

Cellular Activity

The anti-proliferative activity of this compound has been evaluated in various laryngeal cancer cell lines, demonstrating potent effects.

Cell LineThis compound IC50Reference
TU2121.03 µM[6][7]
AMC-HN-82.13 µM[6][7]
M4e3.12 µM[6][7]
LCC4.20 µM[6][7]
TU6866.73 µM[6][7]
Hep-29.07 µM[6][7]

In comparison, other LSD1 inhibitors have shown potent anti-proliferative effects in different cancer models. For instance, GSK2879552 exhibited an average EC50 of 137 nM across 20 acute myeloid leukemia (AML) cell lines[22]. Pulrodemstat demonstrated IC50 values of 2.42 µM and 0.52 µM in the head and neck squamous cell carcinoma cell lines Cal-27 and SCC-9, respectively[23].

Mechanism of Action and Signaling Pathways

LSD1 inhibitors can be broadly categorized as either irreversible (covalent) or reversible (non-covalent) inhibitors. This compound has been identified as a reversible inhibitor of LSD1[6][7]. This is in contrast to many early-generation inhibitors like tranylcypromine and its derivatives (e.g., Iadademstat, Bomedemstat, GSK-2879552), which act irreversibly by forming a covalent bond with the FAD cofactor of LSD1[10][24]. Reversible inhibitors like Pulrodemstat and Seclidemstat offer the potential for more controlled pharmacological activity.

The inhibition of LSD1 by these compounds leads to the re-expression of silenced tumor suppressor genes and the suppression of oncogenic programs. This is primarily achieved through the accumulation of repressive H3K9me2 marks at gene promoters.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors LSD1 Inhibitors LSD1 LSD1 H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylation H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 Demethylation Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., E-cadherin) LSD1->Tumor_Suppressor_Genes Repression Oncogenes Oncogenes (e.g., MYC, SOX2) LSD1->Oncogenes Activation Differentiation_Genes Myeloid Differentiation Genes (e.g., CD11b) LSD1->Differentiation_Genes Repression H3K4me1_2->Oncogenes Activation H3K9me1_2->Tumor_Suppressor_Genes Repression Eupalinilide_B This compound Eupalinilide_B->LSD1 Inhibition (Reversible) Other_Inhibitors Other LSD1 Inhibitors Other_Inhibitors->LSD1 Inhibition

Caption: Simplified LSD1 signaling pathway in cancer.

Experimental Protocols

Standard assays are employed to evaluate the efficacy and selectivity of LSD1 inhibitors. Below are generalized protocols for key experiments.

LSD1 Biochemical Inhibition Assay (Fluorescence-based)

This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1 demethylation reaction.

LSD1_Biochemical_Assay cluster_workflow Biochemical Assay Workflow cluster_reagents Key Reagents step1 1. Incubate LSD1 enzyme with inhibitor (e.g., this compound) step2 2. Add methylated H3 peptide substrate step1->step2 step3 3. LSD1 demethylates substrate, producing H2O2 step2->step3 step4 4. HRP catalyzes reaction of H2O2 with a fluorogenic substrate step3->step4 step5 5. Measure fluorescence (Ex/Em = 530/590 nm) step4->step5 LSD1_Enzyme LSD1 Enzyme Inhibitor Test Inhibitor H3_Substrate H3K4me2 Peptide HRP Horseradish Peroxidase Fluoro_Substrate Fluorogenic Substrate

Caption: Workflow for a fluorescence-based LSD1 biochemical assay.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5), reconstitute LSD1 enzyme, horseradish peroxidase (HRP), and the fluorometric substrate according to the manufacturer's instructions[25][26].

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the test inhibitor to the appropriate wells.

    • Initiate the reaction by adding the methylated histone H3 peptide substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes)[26].

  • Detection:

    • Add the fluorescence development solution containing the fluorogenic substrate.

    • Incubate at room temperature for 2-5 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm)[26].

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value.

Cellular LSD1 Target Engagement (Western Blot)

This method assesses the effect of LSD1 inhibitors on the methylation status of its histone substrates in cells.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., laryngeal cancer cell line TU212) to logarithmic growth phase.

    • Treat the cells with varying concentrations of the LSD1 inhibitor (e.g., this compound) for a specified duration (e.g., 24-48 hours).

  • Protein Extraction:

    • Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein[27].

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K4me1/2, H3K9me1/2, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in histone methylation levels upon inhibitor treatment.

Conclusion and Future Directions

This compound presents itself as a promising selective and reversible LSD1 inhibitor with potent anti-proliferative activity in laryngeal cancer cells. Its distinct mechanism of action compared to the widely studied irreversible inhibitors warrants further investigation. To fully elucidate its therapeutic potential, future studies should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound with other clinical-stage LSD1 inhibitors in a panel of cancer cell lines (including AML and SCLC) using standardized assays.

  • In Vivo Efficacy: Comprehensive in vivo studies in various cancer models to evaluate its anti-tumor efficacy, pharmacokinetic properties, and safety profile.

  • Mechanism of Reversibility: Structural and biochemical studies to precisely define the binding mode of this compound to the LSD1 active site and the molecular basis for its reversible inhibition.

The continued exploration of novel LSD1 inhibitors like this compound is crucial for expanding the therapeutic arsenal against a wide range of malignancies.

References

A Comparative Analysis of Eupalinilide B and Cisplatin Efficacy in Laryngeal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of Eupalinilide B and the established chemotherapeutic agent, cisplatin, in the context of laryngeal cancer. While direct comparative studies are currently unavailable, this document synthesizes existing data from separate in vitro investigations to offer insights into their respective potencies and mechanisms of action. The data presented herein is intended to inform future research and drug development efforts in the pursuit of more effective treatments for laryngeal cancer.

Quantitative Efficacy Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various laryngeal cancer cell lines, as reported in independent studies. It is critical to note that these values were not obtained from a head-to-head comparison in the same experimental setting and, therefore, direct comparisons of potency should be made with caution.

Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines

Cell LineIC50 (µM)
TU6866.73[1][2]
TU2121.03[1][2]
M4e3.12[1][2]
AMC-HN-82.13[1][2]
Hep-29.07[1][2]
LCC4.20[1][2]

Table 2: IC50 Values of Cisplatin in Laryngeal Cancer Cell Lines

Cell LineIC50 (µg/ml)IC50 (µM)¹
RK331.193 ± 0.273~3.98
RK451.387 ± 0.270~4.62

¹Conversion from µg/ml to µM is approximated using the molecular weight of cisplatin (~300.05 g/mol ). The original data was presented in µg/ml.

Experimental Protocols

The methodologies outlined below are derived from the studies that generated the efficacy data for this compound and cisplatin, respectively.

This compound: Cell Viability Assay
  • Cell Lines: TU686, TU212, M4e, AMC-HN-8, Hep-2, and LCC laryngeal cancer cell lines were utilized.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Incubation: The treated cells were incubated for a period of 48 hours.

  • Assay: Cell viability was assessed to determine the concentration of this compound required to inhibit cell growth by 50% (IC50). The specific type of viability assay (e.g., MTT, XTT) was not explicitly detailed in the provided search results.

Cisplatin: Cell Viability Assay
  • Cell Lines: RK33 and RK45, patient-derived laryngeal squamous cell carcinoma cell lines, were used.

  • Treatment: Cells were exposed to a range of cisplatin concentrations.

  • Assay: The anti-proliferative effects of cisplatin were measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values.

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing and comparing the in vitro efficacy of two compounds on cancer cell lines.

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cluster_comparison Comparative Analysis start Seed Laryngeal Cancer Cell Lines drug_prep Prepare Serial Dilutions of this compound & Cisplatin treat_cells Treat Cells with Compounds start->treat_cells drug_prep->treat_cells incubate Incubate for Defined Period (e.g., 48h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure Measure Absorbance/ Fluorescence viability_assay->measure calculate_ic50 Calculate IC50 Values measure->calculate_ic50 compare Compare IC50 Values and Dose-Response Curves calculate_ic50->compare

Caption: A generalized experimental workflow for comparing the in vitro efficacy of this compound and cisplatin.

Signaling Pathways

This compound and cisplatin exert their anti-cancer effects through distinct molecular mechanisms. The diagrams below illustrate their respective signaling pathways.

This compound Signaling Pathway

This compound has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones. By inhibiting LSD1, this compound can modulate the expression of genes involved in cell proliferation and the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis.[1]

G cluster_eupalinilide This compound Mechanism Eupalinilide_B This compound LSD1 LSD1 (Lysine-specific demethylase 1) Eupalinilide_B->LSD1 inhibits Histones Histones (e.g., H3K4me2) LSD1->Histones demethylates Gene_Expression Altered Gene Expression Histones->Gene_Expression regulates Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation EMT Inhibition of EMT Gene_Expression->EMT

Caption: The inhibitory effect of this compound on the LSD1 signaling pathway in laryngeal cancer cells.

Cisplatin Signaling Pathway

Cisplatin is a platinum-based chemotherapeutic agent that functions by forming covalent adducts with DNA.[3][4] This cross-linking of DNA interferes with DNA replication and repair mechanisms, ultimately leading to DNA damage.[3] The accumulation of irreparable DNA damage triggers a cellular response that culminates in apoptosis, or programmed cell death.[3]

G cluster_cisplatin Cisplatin Mechanism Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA enters cell and binds to DNA_Adducts DNA Cross-links (Adducts) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Repair DNA_Adducts->Replication_Inhibition DNA_Damage DNA Damage Accumulation Replication_Inhibition->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis triggers

Caption: The mechanism of cisplatin-induced DNA damage leading to apoptosis in cancer cells.

Conclusion

The available data suggests that both this compound and cisplatin exhibit cytotoxic effects against laryngeal cancer cell lines. This compound demonstrates potent anti-proliferative activity across a panel of six cell lines, with IC50 values in the low micromolar range.[1][2] Cisplatin, a long-standing chemotherapy agent, also shows efficacy in the micromolar range in two patient-derived cell lines.

Their mechanisms of action are fundamentally different: this compound acts as an epigenetic modulator by inhibiting LSD1, thereby affecting gene expression related to cell growth and metastasis.[1][2] In contrast, cisplatin directly damages DNA, leading to cell cycle arrest and apoptosis.[3]

A significant limitation in the current body of research is the absence of studies directly comparing the efficacy of this compound and cisplatin in the same laryngeal cancer cell lines under identical experimental conditions. Such studies are essential to definitively determine their relative potencies and to identify cell line-specific sensitivities. Future research should prioritize head-to-head comparative studies to elucidate the potential of this compound as a novel therapeutic agent for laryngeal cancer, either as a standalone treatment or in combination with existing therapies like cisplatin.

References

Eupalinilide B: A Potential Breakthrough in Overcoming Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical data suggests that Eupalinilide B, a natural compound, exhibits significant potential in combating drug-resistant cancer cell lines. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's efficacy, benchmarked against standard-of-care chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel. The data indicates that this compound's unique mechanisms of action may offer a promising strategy to circumvent the challenge of chemoresistance in oncology.

Performance Against Drug-Resistant Cancer Cell Lines

Drug resistance remains a primary obstacle in successful cancer treatment. To evaluate the potential of this compound in this context, we have compiled and compared its cytotoxic activity (IC50 values) with that of conventional chemotherapy agents in both drug-sensitive and drug-resistant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Chemotherapeutics in Drug-Resistant Cancer Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold Resistance
Laryngeal Cancer
TU686This compound6.73 µM[1][2]Not Reported-
TU212This compound1.03 µM[1][2]Not Reported-
M4eThis compound3.12 µM[1][2]Not Reported-
AMC-HN-8This compound2.13 µM[1][2]Not Reported-
Hep-2This compound9.07 µM[1][2]Not Reported-
LCCThis compound4.20 µM[1][2]Not Reported-
Pancreatic Cancer
PANC-1, MiaPaCa-2This compoundEffective InhibitionNot Reported-
Hepatic Carcinoma
SMMC-7721, HCCLM3This compoundEffective InhibitionNot Reported-
Breast Cancer
MCF-7Doxorubicin1.65 µM128.5 µM~78
Lung Cancer
A549Cisplatin6.14 µM43.01 µM~7
Ovarian Cancer
SKOV3Paclitaxel3.19 nM2176.01 nM~682

Note: Direct comparative IC50 values for this compound in established doxorubicin, cisplatin, or paclitaxel-resistant cell lines are not yet available in the reviewed literature. The table showcases this compound's potency in sensitive lines alongside the resistance profiles of standard drugs to highlight the need for novel agents active against resistant phenotypes.

Mechanisms of Action: A Multifaceted Approach

This compound's efficacy appears to stem from its ability to induce multiple cell death pathways, a key advantage in overcoming the singular resistance mechanisms often developed by cancer cells.

Induction of Ferroptosis and Apoptosis

In hepatic and pancreatic cancer models, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, and apoptosis.[3][4] This is achieved through the generation of reactive oxygen species (ROS) and the activation of the ROS-ER-JNK signaling pathway.[3][4]

G Eupalinilide_B This compound ROS ROS Generation Eupalinilide_B->ROS Ferroptosis Ferroptosis Eupalinilide_B->Ferroptosis ER_Stress ER Stress ROS->ER_Stress JNK_Pathway JNK Pathway Activation ER_Stress->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Cell_Death Cancer Cell Death Ferroptosis->Cell_Death Apoptosis->Cell_Death

Caption: this compound Induced Signaling Pathway.

Inhibition of Cell Proliferation and Migration

Across laryngeal, pancreatic, and hepatic cancer cell lines, this compound effectively inhibits cell proliferation, migration, and invasion.[1][3][4] In laryngeal cancer, it has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumor progression.[1][2]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Establishment of Drug-Resistant Cancer Cell Lines

A common method for developing drug-resistant cancer cell lines involves continuous or intermittent exposure to escalating concentrations of a chemotherapeutic agent.

G start Parental Cancer Cell Line ic50 Determine IC50 of Chemotherapeutic Agent start->ic50 low_dose Culture cells with low-dose drug ic50->low_dose escalate Gradually increase drug concentration low_dose->escalate passage Passage surviving cells escalate->passage passage->escalate Repeat verify Verify Resistance (IC50 Assay) passage->verify resistant_line Established Drug-Resistant Cell Line verify->resistant_line

Caption: Workflow for Developing Drug-Resistant Cell Lines.

Protocol:

  • Determine Initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of the selected chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel) using a standard cytotoxicity assay (e.g., MTT assay).

  • Initial Exposure: Treat the parental cells with a starting concentration of the drug, typically below the IC50 value.

  • Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells begin to proliferate. This can be done in a stepwise or continuous manner.

  • Cell Passaging: Passage the surviving cells once they reach 70-80% confluency.

  • Repeat Cycles: Continue the cycle of dose escalation and passaging for several months to select for a resistant population.

  • Verification of Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a drug-resistant line.

  • Cryopreservation: Once the desired level of resistance is achieved and stable, cryopreserve the resistant cell line for future experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Protocol:

  • Create a Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Wash: Gently wash the wells with media to remove detached cells.

  • Treatment: Add fresh media containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to quantify the relative expression of the target protein, often normalized to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent for drug-resistant cancers. Its ability to induce multiple cell death pathways and inhibit key cancer progression mechanisms provides a strong rationale for its development. Future studies should focus on direct comparative analyses of this compound against standard chemotherapeutics in a panel of well-characterized drug-resistant cell lines and in vivo tumor models. Such research is critical to fully elucidate its potential to overcome chemoresistance and improve patient outcomes.

References

A Comparative Toxicity Analysis of Eupalinilide B and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profile of Eupalinilide B, a sesquiterpene lactone with noted anti-cancer properties, against other prominent compounds in the same class. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including potent cytotoxicity against cancer cells.[1] Understanding the comparative toxicity of these compounds is crucial for the development of novel therapeutic agents with improved efficacy and safety profiles. This document summarizes key quantitative toxicity data, details common experimental methodologies, and illustrates a central signaling pathway implicated in the cytotoxic action of these molecules.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of this compound and other selected sesquiterpene lactones—Parthenolide, Costunolide, Dehydrocostus lactone, Helenalin, and Ivalin—across various human cancer and normal cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are compiled from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, assay methods, and exposure times can vary between studies.

Table 1: In Vitro Cytotoxicity (IC50/EC50 in µM) of Sesquiterpene Lactones on Human Cancer Cell Lines

Sesquiterpene LactoneCell LineCancer TypeAssayIC50/EC50 (µM)
This compound TU686Laryngeal CancerMTT6.73[2][3][4]
TU212Laryngeal CancerMTT1.03[2][3][4]
M4eLaryngeal CancerMTT3.12[2][3][4]
AMC-HN-8Laryngeal CancerMTT2.13[2][3][4]
Hep-2Laryngeal CancerMTT9.07[2][3][4]
LCCLaryngeal CancerMTT4.20[2][3][4]
PANC-1Pancreatic Cancer-Inhibits viability[5]
MiaPaCa-2Pancreatic Cancer-Inhibits viability[5]
Parthenolide A549Lung CarcinomaMTT4.3[6]
TE671MedulloblastomaMTT6.5[6]
HT-29Colon AdenocarcinomaMTT7.0[6]
SiHaCervical CancerMTT8.42[1][7]
MCF-7Breast CancerMTT9.54[1][7]
GLC-82Non-small Cell Lung CancerMTT6.07[8]
H1650Non-small Cell Lung CancerMTT9.88[8]
H1299Non-small Cell Lung CancerMTT12.37[8]
PC-9Non-small Cell Lung CancerMTT15.36[8]
Costunolide A431Skin CarcinomaLDH0.8[9]
H1299Non-small Cell Lung CancerMTT23.93[10]
YD-10BOral CancerMTT9.2[11]
Ca9-22Oral CancerMTT7.9[11]
YD-9Oral CancerMTT39.6[11]
CAL 27Oral Squamous Cell CarcinomaMTT32[4]
Dehydrocostus lactone BON-1Pancreatic Neuroendocrine TumorMTT71.9 (24h), 52.3 (48h)[12][13]
Hep-2Laryngeal Carcinoma-Inhibits viability
TU212Laryngeal Carcinoma-Inhibits viability
Helenalin RDRhabdomyosarcomaMTT5.26 (24h), 3.47 (72h)[14]
RH30RhabdomyosarcomaMTT4.08 (24h), 4.55 (72h)[14]
Ivalin C2C12 (murine)MyoblastMTT2.7 - 3.3[15]
H9c2 (rat)Embryonic Cardiac MyocyteMTT-[15]

Table 2: In Vitro Cytotoxicity (IC50/EC50 in µM) of Sesquiterpene Lactones on Normal Cell Lines

Sesquiterpene LactoneCell LineCell TypeAssayIC50/EC50 (µM)
This compound Normal Pancreatic CellsPancreatic Epithelial-Less cytotoxic than to cancer cells[5]
Parthenolide HUVECHuman Umbilical Vein Endothelial CellsMTT2.8[6]
Costunolide HEKnHuman Epidermal Keratinocytes-No significant impact below 1 µM[9]
Healthy Oral Epithelial CellsOral EpithelialMTT-[11]
NIH-3T3Mouse FibroblastMTTNon-toxic at effective cancer cell concentrations[4]
Dehydrocostus lactone HBEHuman Bronchial Epithelial-Little toxic effects
MDCKMadin-Darby Canine KidneyMTT0.99[16]
NRK-49FNormal Rat Kidney FibroblastMTT2.1[16]
CHOChinese Hamster OvaryMTT5.15[16]
Helenalin Fibroblast cellsFibroblast--[14]
Ambrosin MCF-12ANormal Breast Epithelial-Very low toxic effects[17]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols represent standard procedures and may be adapted based on specific cell types and experimental goals.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][18][19]

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11][19]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.[19]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[18]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes) to allow the LDH-catalyzed reaction to proceed.[18]

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm using a microplate reader.[19] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][20][21][22] It relies on the binding of Annexin V to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and the uptake of the DNA-staining dye propidium iodide by cells with compromised membrane integrity (late apoptotic and necrotic cells).[7][21]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the sesquiterpene lactone to induce apoptosis. After incubation, harvest both adherent and floating cells.[22]

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS) and then with 1X Annexin V binding buffer.[6]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[6][22]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished based on their fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).[21]

Signaling Pathways in Sesquiterpene Lactone-Induced Apoptosis

Many sesquiterpene lactones, including this compound, Parthenolide, and Costunolide, exert their cytotoxic effects by inducing apoptosis through the modulation of key signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12][23][24][25] The diagram below illustrates a generalized signaling cascade often implicated in sesquiterpene lactone-induced apoptosis.

Sesquiterpene_Lactone_Apoptosis_Pathway STL Sesquiterpene Lactones (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) STL->ROS DeathR Death Receptors (e.g., Fas) STL->DeathR NFkB NF-κB Pathway Inhibition STL->NFkB MAPK MAPK Pathway Modulation (↑ JNK/p38, ↓ ERK) STL->MAPK STAT3 STAT3 Pathway Inhibition STL->STAT3 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 NFkB->Apoptosis MAPK->Apoptosis STAT3->Apoptosis

References

Eupalinilide B: A Comparative Analysis of its Selectivity for LSD1 Over Monoamine Oxidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Eupalinilide B against Lysine-Specific Demethylase 1 (LSD1) and the homologous flavin-dependent amine oxidases, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The data presented herein demonstrates the notable selectivity of this compound for LSD1, highlighting its potential as a targeted therapeutic agent.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the inhibitory effects of this compound on the enzymatic activity of LSD1, MAO-A, and MAO-B at a concentration of 1000 nM.

Target EnzymeConcentration of this compound% InhibitionReference
LSD11000 nM78%[1]
MAO-A1000 nM15%[1]
MAO-B1000 nM16.7%[1]

As the data indicates, this compound exhibits a pronounced inhibitory effect on LSD1, with significantly lower activity against both MAO-A and MAO-B at the same concentration[1]. This suggests a high degree of selectivity for LSD1. Further studies have characterized this compound as a reversible inhibitor of LSD1[1][2].

Experimental Protocols

The experimental data cited in this guide were obtained using the following methodologies:

LSD1 Activity Assay

The inhibitory effect of this compound on LSD1 activity was determined using an in vitro enzymatic assay. Recombinant human LSD1 protein was incubated with this compound. The activity of the enzyme was subsequently measured using a Varioskan LUX microplate reader[1]. While the specific substrate and detection method are not detailed in the primary source, typical LSD1 activity assays, such as the horseradish peroxidase-coupled assay, measure the production of hydrogen peroxide, a byproduct of the demethylation reaction[3][4][5].

MAO-A and MAO-B Activity Assays

The inhibitory effects of this compound on MAO-A and MAO-B activity were evaluated using commercially available kits[1]. These assays typically involve incubating the respective monoamine oxidase with the test compound and a substrate, followed by the quantification of a product or byproduct to determine the enzyme's activity. Fluorometric or colorimetric detection methods are commonly employed in such kits[6].

Visualization of Selectivity

The following diagram illustrates the selective inhibition of LSD1 by this compound in comparison to its minimal effect on MAO-A and MAO-B.

cluster_0 This compound cluster_1 Target Enzymes This compound This compound LSD1 LSD1 This compound->LSD1 Strong Inhibition (78%) MAOA MAO-A This compound->MAOA Weak Inhibition (15%) MAOB MAO-B This compound->MAOB Weak Inhibition (16.7%)

Caption: Selective inhibition of LSD1 by this compound.

Conclusion

References

A Head-to-Head Comparison of Eupalinilide B and Eupalinilide E: Potent Bioactive Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Eupalinilide B and Eupalinilide E, two sesquiterpene lactones isolated from the plant Eupatorium lindleyanum, have emerged as compounds of significant interest to the scientific community due to their distinct and potent biological activities. While structurally related, these molecules exhibit divergent therapeutic potential, with this compound demonstrating notable anti-cancer properties and Eupalinilide E showing promise in the field of hematopoietic stem cell expansion. This guide provides a comprehensive, data-driven comparison of their performance, mechanisms of action, and experimental protocols to aid researchers in drug discovery and development.

Quantitative Analysis of Biological Activity

The following tables summarize the key quantitative data reported for this compound and Eupalinilide E across various biological assays.

Table 1: Cytotoxicity of this compound against Laryngeal Cancer Cell Lines

Cell LineIC50 (µM)
TU6866.73[1][2]
TU2121.03[1][2]
M4e3.12[1][2]
AMC-HN-82.13[1][2]
Hep-29.07[1][2]
LCC4.20[1][2]

Table 2: Cytotoxicity of Eupalinilide E against a Lung Cancer Cell Line

Cell LineIC50 (nM)
A54928[3]

Table 3: Inhibitory Activity of this compound

TargetConcentration (nM)Percent Inhibition (%)
LSD1100078[1]
MAO-A100015[1]
MAO-B100016.7[1]

Mechanisms of Action: A Tale of Two Pathways

While both compounds exhibit cytotoxicity, their primary mechanisms of action diverge significantly, targeting different cellular processes.

This compound: A Dual Inhibitor Targeting Cancer Proliferation and Redox Homeostasis

This compound has been identified as a potent anti-cancer agent, particularly against laryngeal and colorectal cancers.[1][2][4] Its anti-neoplastic effects are attributed to its ability to inhibit two key enzymes:

  • Lysine-Specific Demethylase 1 (LSD1): this compound acts as a selective and reversible inhibitor of LSD1.[1][2] LSD1 is an enzyme that plays a crucial role in gene expression and is often overexpressed in various cancers. By inhibiting LSD1, this compound suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]

  • Thioredoxin Reductase (TrxR): This compound also targets the selenoenzyme thioredoxin reductase, a key regulator of cellular redox balance.[4] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[4]

In vivo studies have further demonstrated that this compound can significantly reduce tumor growth in xenograft mouse models without causing obvious cytotoxicity to major organs.[1]

Eupalinilide_B_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Eupalinilide_B This compound LSD1 LSD1 Eupalinilide_B->LSD1 inhibits TrxR Thioredoxin Reductase (TrxR) Eupalinilide_B->TrxR inhibits EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT promotes Metastasis Metastasis EMT->Metastasis leads to ROS Reactive Oxygen Species (ROS) TrxR->ROS reduces Apoptosis Apoptosis ROS->Apoptosis induces

Fig. 1: this compound's dual inhibitory mechanism in cancer cells.
Eupalinilide E: A Regulator of Hematopoietic Stem Cell Fate

In contrast to the anti-cancer focus of its counterpart, Eupalinilide E has been identified as a potent modulator of hematopoietic stem and progenitor cell (HSPC) differentiation.[5][6] Specifically, it has been shown to:

  • Promote HSPC Expansion: Eupalinilide E encourages the ex vivo expansion of HSPCs, which are the foundational cells for all blood cell types.[5][6]

  • Inhibit Erythropoiesis: It simultaneously hinders the development of erythrocytes (red blood cells).[5][6]

This unique activity profile makes Eupalinilide E a valuable tool for research into hematopoiesis and potentially for improving the efficacy of bone marrow transplants by increasing the number of viable stem cells.[5][6][7][8] The mechanism of action is not as clearly defined as that of this compound, but its effects are noted to be additive with aryl hydrocarbon receptor (AhR) antagonists, suggesting a potential interaction with this signaling pathway.[5][6]

Eupalinilide_E_Mechanism cluster_hematopoiesis Hematopoiesis Eupalinilide_E Eupalinilide E HSPC_Expansion HSPC Expansion Eupalinilide_E->HSPC_Expansion promotes Erythrocytes Erythrocyte Development Eupalinilide_E->Erythrocytes inhibits HSPC Hematopoietic Stem & Progenitor Cells (HSPCs) HSPC->HSPC_Expansion self-renewal HSPC->Erythrocytes differentiation

Fig. 2: Eupalinilide E's influence on hematopoietic stem cell fate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of this compound and Eupalinilide E.

Cell Proliferation Assay (MTT Assay) for this compound

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, and LCC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow start Start culture Culture Laryngeal Cancer Cells start->culture end End seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze analyze->end

Fig. 3: Workflow for the MTT cell proliferation assay.
HSPC Expansion Assay for Eupalinilide E

This assay is designed to evaluate the effect of a compound on the expansion of hematopoietic stem and progenitor cells.

  • Isolation of HSPCs: Primary human CD34+ HSPCs are isolated from sources such as cord blood or bone marrow.

  • Cell Culture: The isolated HSPCs are cultured in a serum-free medium supplemented with cytokines known to support their growth and survival.

  • Compound Treatment: Eupalinilide E is added to the culture medium at various concentrations.

  • Incubation: The cells are incubated for a defined period (e.g., 7-10 days).

  • Cell Counting and Analysis: At the end of the incubation period, the total number of cells and the number of CD34+ cells are quantified using flow cytometry.

  • Data Analysis: The fold expansion of total cells and CD34+ cells is calculated by dividing the final cell count by the initial cell count.

Conclusion

This compound and Eupalinilide E, despite their structural similarities, are prime examples of how subtle molecular modifications can lead to vastly different biological activities. This compound presents a compelling case as a multi-targeted anti-cancer agent, with demonstrated efficacy in vitro and in vivo. Its dual inhibition of LSD1 and TrxR offers a promising strategy for overcoming cancer cell resistance and metastasis.

Conversely, Eupalinilide E's unique ability to promote the expansion of hematopoietic stem cells while inhibiting their differentiation into erythrocytes opens up new avenues in regenerative medicine and transplantation biology.[5][6] Further research into the precise molecular targets and signaling pathways of Eupalinilide E is warranted to fully harness its therapeutic potential.

This head-to-head comparison underscores the importance of detailed structure-activity relationship studies in natural product drug discovery. The distinct biological profiles of this compound and Eupalinilide E highlight them as valuable chemical probes for dissecting complex biological processes and as promising leads for the development of novel therapeutics.

References

Eupalinilide B: A Promising Anti-Tumor Agent Validated in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-neoplastic potential of Eupalinilide B, a natural sesquiterpene lactone, has demonstrated significant efficacy in preclinical models, including patient-derived xenografts (PDX). This guide provides a comparative overview of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, extracted from Eupatorium lindleyanum, has emerged as a potent anti-cancer compound with demonstrated activity against a range of malignancies, including hepatic, pancreatic, and laryngeal cancers. Studies utilizing advanced preclinical models such as patient-derived xenografts (PDX), which are known to better recapitulate the heterogeneity and microenvironment of human tumors, have provided compelling evidence of its therapeutic potential.

Comparative Efficacy in Patient-Derived Xenograft Models

This compound has shown significant tumor growth inhibition in PDX models of hepatic carcinoma. While direct comparative studies with a wide array of chemotherapeutic agents within the same PDX models are not extensively documented in the available literature, its performance can be contextualized by its potent in vitro and in vivo activities against various cancer cell lines.

In Vivo Anti-Tumor Activity (Hepatic Carcinoma PDX Model)
Treatment GroupDosageTumor Volume InhibitionTumor Weight InhibitionReference
ControlVehicle--
This compound25 mg/kgSignificantRemarkable
This compound50 mg/kgSignificantRemarkable

Table 1: Summary of this compound efficacy in a patient-derived xenograft (PDX) model of hepatic carcinoma. This compound was administered every 2 days for 3 weeks.

In Vitro Cytotoxicity Across Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
TU212Laryngeal Cancer1.03
AMC-HN-8Laryngeal Cancer2.13
M4eLaryngeal Cancer3.12
LCCLaryngeal Cancer4.20
TU686Laryngeal Cancer6.73
Hep-2Laryngeal Cancer9.07
PANC-1Pancreatic CancerNot specified
MiaPaCa-2Pancreatic CancerNot specified
SMMC-7721Hepatic CarcinomaNot specified
HCCLM3Hepatic CarcinomaNot specified

Table 2: Inhibitory concentration (IC₅₀) of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Unraveling the Mechanism of Action: A Multi-Pathway Approach

The anti-tumor effects of this compound are attributed to its ability to modulate multiple critical signaling pathways, leading to cell cycle arrest, induction of cell death through ferroptosis and apoptosis, and inhibition of metastasis.

Key Signaling Pathways Mod

Eupalinilide B's Effect on Gene Expression: A Comparative Guide to Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression effects of Eupalinilide B, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other major classes of epigenetic modifiers, namely Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. While direct comparative transcriptomic studies involving this compound against other epigenetic modifiers are not extensively available, this document synthesizes data from various studies to offer a comprehensive overview of their distinct and overlapping impacts on gene regulation and cellular pathways.

Mechanisms of Action: A Tale of Three Targets

Epigenetic modifiers alter gene expression without changing the underlying DNA sequence. This compound, HDAC inhibitors, and DNMT inhibitors achieve this through distinct mechanisms, targeting different components of the epigenetic machinery.

  • This compound (LSD1 Inhibitor): this compound is a natural product identified as a novel selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1)[1][2]. LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated Histone 3 at Lysine 4 (H3K4me1/2) and Lysine 9 (H3K9me1/2)[1][2]. By inhibiting LSD1, this compound leads to an increase in the levels of H3K9me1 and H3K9me2 in a concentration-dependent manner[1][2]. Since H3K9 methylation is generally associated with transcriptional repression, the primary effect of this compound is to alter the expression of genes regulated by this histone mark.

  • HDAC Inhibitors (HDACi): This class of drugs, which includes compounds like Vorinostat (SAHA) and Entinostat (MS-275), targets histone deacetylases (HDACs)[3][4]. HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression[5]. By inhibiting HDACs, these drugs cause an accumulation of acetylated histones (hyperacetylation), which creates a more open chromatin state, facilitating gene transcription[3][5]. HDACs also deacetylate numerous non-histone proteins, meaning HDACi can affect a wide range of cellular processes beyond transcription[5].

  • DNMT Inhibitors (DNMTi): Drugs like 5-azacytidine and decitabine are potent inhibitors of DNA methyltransferases[6]. DNMTs are responsible for adding methyl groups to cytosine bases in DNA, primarily at CpG dinucleotides[7]. DNA methylation in promoter regions is a stable epigenetic mark that typically leads to gene silencing[7]. DNMT inhibitors work by incorporating into DNA and trapping DNMT enzymes, leading to a widespread reduction in DNA methylation (hypomethylation) and the re-expression of previously silenced genes, including many tumor suppressor genes[6][7].

Comparative Analysis of Gene Expression Changes

The different mechanisms of action of these epigenetic modifiers result in distinct global gene expression profiles. While all three classes can induce both upregulation and downregulation of genes, the primary trend and the specific genes affected vary significantly.

Table 1: Overview of Gene Expression Effects of Epigenetic Modifiers

FeatureThis compound (LSD1 Inhibitor)HDAC InhibitorsDNMT Inhibitors
Primary Target Lysine-Specific Demethylase 1 (LSD1)Histone Deacetylases (HDACs)DNA Methyltransferases (DNMTs)
Primary Epigenetic Change Increased H3K4me1/2 and H3K9me1/2Increased histone acetylation (e.g., H3K27ac)[3]Decreased DNA methylation (hypomethylation)[6]
General Effect on Chromatin Alters repressive and active marksPromotes open chromatin (euchromatin)[5]Reactivates silenced regions
Predominant Effect on Gene Expression More genes upregulated than downregulated[8]Both up- and down-regulation, often with a higher number of upregulated genes[9][10]Primarily upregulation of silenced genes[6]
Quantitative Gene Expression Data from RNA-Sequencing Studies

The following tables summarize the number of differentially expressed genes (DEGs) identified in representative RNA-sequencing studies for each class of epigenetic modifier. It is important to note that the cell lines, drug concentrations, and treatment durations differ between these studies, which influences the number of DEGs.

Table 2: Differentially Expressed Genes upon Treatment with an LSD1 Inhibitor (GSK-LSD1)

Data from a study on epidermal progenitors treated for 48 hours with 2 µM GSK-LSD1.[8]

Gene RegulationNumber of Genes
Upregulated863
Downregulated350

Table 3: Differentially Expressed Genes upon Treatment with HDAC Inhibitors

Data from a study on CD34+ cells differentiated for six days and treated overnight with MS-275 or SAHA.[3]

InhibitorUpregulated GenesDownregulated Genes
MS-275227205
SAHA194170

Table 4: Differentially Expressed Genes upon Treatment with a DNMT Inhibitor (5-azacytidine)

Data from a study on OCI-AML3 cells treated with 5-azacytidine.[6]

Gene RegulationNumber of Genes
Upregulated792
Downregulated426

Impact on Cellular Signaling Pathways

The changes in gene expression induced by these epigenetic modifiers have profound effects on various cellular signaling pathways, which are often dysregulated in cancer and other diseases.

This compound (LSD1 Inhibition)

LSD1 inhibition has been shown to impact several oncogenic signaling pathways. Studies with various LSD1 inhibitors have demonstrated a significant downregulation of MYC and E2F transcriptional targets [11]. Furthermore, LSD1 has been implicated in the regulation of the PI3K/Akt/mTOR and Notch signaling pathways [12][13]. In esophageal squamous cell carcinoma, LSD1 can bind to the promoter regions of Notch target genes, and its inhibition leads to a decrease in the expression of proteins in both the Notch and PI3K/Akt/mTOR pathways[12].

LSD1_Signaling LSD1-Regulated Signaling Pathways cluster_0 This compound cluster_1 Epigenetic Regulation cluster_2 Downstream Signaling Pathways cluster_3 Cellular Processes Eupalinilide_B This compound LSD1 LSD1 Eupalinilide_B->LSD1 inhibition H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 demethylation H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylation MYC MYC Pathway LSD1->MYC co-activation E2F E2F Pathway LSD1->E2F co-activation Notch Notch Pathway H3K9me1_2->Notch regulation PI3K_AKT PI3K/AKT/mTOR Pathway H3K4me1_2->PI3K_AKT regulation Proliferation Cell Proliferation Notch->Proliferation Differentiation Differentiation Notch->Differentiation Survival Cell Survival PI3K_AKT->Survival MYC->Proliferation E2F->Proliferation

LSD1-Regulated Signaling Pathways
HDAC Inhibitors

HDAC inhibitors have pleiotropic effects on cellular signaling. They are well-known to induce cell cycle arrest through the upregulation of the CDK inhibitor p21 [5]. They also modulate apoptosis by affecting the balance of pro- and anti-apoptotic proteins and can stabilize the p53 tumor suppressor protein[5]. Additionally, HDAC inhibitors have been shown to influence the Hippo, PI3K/Akt/mTOR, and NF-κB signaling pathways [14].

HDACi_Signaling HDACi-Regulated Signaling Pathways cluster_0 HDAC Inhibitor cluster_1 Epigenetic Regulation cluster_2 Key Protein Targets cluster_3 Cellular Processes HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs inhibition p53 p53 Acetylation (Stabilization) HDACi->p53 Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation deacetylation p21 p21 Expression Histone_Acetylation->p21 p53->p21 Apoptotic_Proteins Apoptotic Proteins (e.g., Bim, TRAIL) p53->Apoptotic_Proteins Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

HDACi-Regulated Signaling Pathways
DNMT Inhibitors

DNMT inhibitors primarily function by reactivating silenced genes. This can lead to the restoration of tumor suppressor pathways. For example, inhibition of DNMT1 has been shown to reverse epithelial-mesenchymal transition (EMT) by inhibiting the Wnt/β-catenin signaling pathway through the re-expression of Wnt pathway inhibitors[15]. DNMT inhibitors can also enhance immune responses by upregulating the expression of immune-related genes, making cancer cells more visible to the immune system[16].

DNMTi_Signaling DNMTi-Regulated Signaling Pathways cluster_0 DNMT Inhibitor cluster_1 Epigenetic Regulation cluster_2 Gene Re-expression cluster_3 Downstream Signaling and Processes DNMTi DNMT Inhibitor DNMTs DNMTs DNMTi->DNMTs inhibition DNA_Hypomethylation DNA Hypomethylation DNMTs->DNA_Hypomethylation methylation TSGs Tumor Suppressor Genes (e.g., WIF-1) DNA_Hypomethylation->TSGs activation Immune_Genes Immune-related Genes DNA_Hypomethylation->Immune_Genes activation Wnt_Pathway Wnt/β-catenin Pathway TSGs->Wnt_Pathway inhibition Immune_Response Anti-tumor Immunity Immune_Genes->Immune_Response enhancement

DNMTi-Regulated Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the impact of epigenetic modifiers on gene expression and histone modifications.

Experimental Workflow for Assessing Epigenetic Modifiers

The diagram below illustrates a typical workflow for investigating the effects of a compound like this compound on a cellular level.

Experimental_Workflow General Workflow for Analyzing Epigenetic Modifiers cluster_0 Cell Culture and Treatment cluster_1 Molecular Analysis cluster_2 Downstream Assays cluster_3 Data Analysis and Interpretation Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound or other modifier) Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest RNA_Isolation 4a. RNA Isolation Harvest->RNA_Isolation Protein_Extraction 4b. Protein Extraction Harvest->Protein_Extraction Chromatin_Prep 4c. Chromatin Preparation Harvest->Chromatin_Prep RNA_Seq 5a. RNA-Sequencing RNA_Isolation->RNA_Seq Western_Blot 5b. Western Blot Protein_Extraction->Western_Blot ChIP_Seq 5c. ChIP-Sequencing Chromatin_Prep->ChIP_Seq DEG_Analysis 6a. Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Protein_Quantification 6b. Protein Level Quantification Western_Blot->Protein_Quantification Peak_Calling 6c. Genome-wide Binding Analysis ChIP_Seq->Peak_Calling Pathway_Analysis 7. Pathway and Functional Analysis DEG_Analysis->Pathway_Analysis Protein_Quantification->Pathway_Analysis Peak_Calling->Pathway_Analysis

General Workflow for Analyzing Epigenetic Modifiers
Protocol 1: RNA-Sequencing (RNA-Seq)

This protocol outlines the general steps for analyzing global gene expression changes following treatment with an epigenetic modifier[17][18].

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates.

    • Treat cells with the desired concentration of this compound, HDACi, DNMTi, or vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).

    • Ensure to include biological replicates for each condition (typically n=3).

  • RNA Isolation:

    • Harvest cells and lyse them using a suitable lysis buffer (e.g., containing TRIzol).

    • Isolate total RNA using a column-based kit or phenol-chloroform extraction.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) if non-coding RNAs are of interest.

    • Fragment the RNA into smaller pieces.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing:

    • Quantify the final library and pool multiple libraries if desired.

    • Perform high-throughput sequencing on a platform such as Illumina NovaSeq or NextSeq.

  • Data Analysis:

    • Assess the quality of the raw sequencing reads using tools like FastQC.

    • Align the reads to a reference genome using an aligner like STAR.

    • Quantify gene expression levels using tools like HTSeq-count.

    • Perform differential gene expression analysis between treated and control samples using packages like DESeq2 or edgeR.

    • Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes.

Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is for identifying the genome-wide binding sites of a protein of interest or the locations of a specific histone modification[19][20][21].

  • Cell Culture and Cross-linking:

    • Culture and treat cells as described for RNA-Seq.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9me2) or a control IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

    • Prepare the sequencing library as described in the RNA-Seq protocol (end-repair, A-tailing, adapter ligation, PCR amplification).

  • Sequencing and Data Analysis:

    • Sequence the ChIP-DNA and an input control DNA sample.

    • Align reads to a reference genome.

    • Perform peak calling using software like MACS2 to identify regions of enrichment compared to the input control.

    • Annotate peaks to nearby genes and perform motif and pathway analysis.

Protocol 3: Western Blot for Histone Modifications

This protocol is used to detect changes in the global levels of specific histone modifications[22][23].

  • Histone Extraction:

    • Harvest and wash cells treated with the epigenetic modifier or vehicle control.

    • Isolate nuclei by lysing the cells in a hypotonic buffer.

    • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).

    • Precipitate the histones with trichloroacetic acid (TCA).

    • Wash the histone pellet with acetone and resuspend in water.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix a specific amount of histone protein (e.g., 5-15 µg) with Laemmli sample buffer.

    • Boil the samples for 5 minutes at 95°C.

    • Load the samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me2) and a loading control (e.g., anti-Total Histone H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using image analysis software and normalize the signal of the modified histone to the total histone loading control.

References

Cross-resistance studies of Eupalinilide B with standard chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Anti-Cancer Potential of Eupalinilide B

This compound, a sesquiterpene lactone isolated from Eupatorium lindleyanum, is emerging as a promising anti-cancer agent with novel mechanisms of action. This guide provides a comparative analysis of this compound's efficacy against standard chemotherapies in various cancer types, supported by experimental data. While direct cross-resistance studies are not yet available, this document aims to offer a side-by-side comparison of cytotoxic potency and an overview of its unique signaling pathways, which may hold the key to overcoming resistance to conventional cancer treatments.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound compared to standard chemotherapeutic agents in pancreatic, hepatic, and laryngeal cancer cell lines. This data provides a quantitative measure of the compound's potency in inhibiting cancer cell proliferation.

Table 1: Pancreatic Cancer Cell Lines

Cell LineThis compound IC50 (µM)Gemcitabine IC50 (nM)
PANC-1Not explicitly quantified, but demonstrated significant inhibitory effects[1]716.1
MiaPaCa-2Not explicitly quantified, but demonstrated significant inhibitory effects[1]122.5

Table 2: Hepatic Carcinoma Cell Lines

Cell LineThis compound IC50 (µM)Sorafenib IC50 (µM)
SMMC-7721Not explicitly quantified, but demonstrated significant inhibitory effects[2][3]8.79
HCCLM3Not explicitly quantified, but demonstrated significant inhibitory effects[2][3]Not explicitly quantified

Table 3: Laryngeal Cancer Cell Lines

Cell LineThis compound IC50 (µM)[4][5]Cisplatin IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
TU6866.73Data not availableData not available
TU2121.03Data not availableData not available
M4e3.12Data not availableData not available
AMC-HN-82.13Data not availableData not available
Hep-29.078.81Not explicitly quantified, but demonstrated inhibitory effects[6][7][8]
LCC4.20Data not availableData not available

Mechanisms of Action & Signaling Pathways

This compound exhibits its anti-cancer effects through multiple, and in some cases, novel mechanisms of cell death, distinct from many standard chemotherapies. This suggests its potential to be effective in cancers that have developed resistance to conventional drugs.

  • Induction of ROS-Mediated Cell Death: this compound has been shown to elevate reactive oxygen species (ROS) levels in cancer cells, leading to different forms of programmed cell death.[1][9]

  • Ferroptosis in Hepatic Carcinoma: In liver cancer cells, this compound induces ferroptosis, an iron-dependent form of cell death, by affecting the HO-1-related signaling pathway.[2][10]

  • Cuproptosis in Pancreatic Cancer: A novel mechanism identified in pancreatic cancer is the induction of cuproptosis, a copper-dependent cell death pathway.[1][9][11] this compound disrupts copper homeostasis, leading to this unique form of cell death.[1][9]

  • LSD1 Inhibition in Laryngeal Cancer: this compound acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers that plays a crucial role in cell proliferation and migration.[4][5]

Below is a diagram illustrating the signaling pathways affected by this compound.

Eupalinilide_B_Signaling_Pathways cluster_pancreatic Pancreatic Cancer cluster_hepatic Hepatic Carcinoma cluster_laryngeal Laryngeal Cancer EB_pancreatic This compound ROS_pancreatic ↑ ROS EB_pancreatic->ROS_pancreatic Copper_Homeostasis Disruption of Copper Homeostasis EB_pancreatic->Copper_Homeostasis Apoptosis_pancreatic Apoptosis ROS_pancreatic->Apoptosis_pancreatic Cuproptosis Cuproptosis Copper_Homeostasis->Cuproptosis EB_hepatic This compound ROS_ER_JNK ↑ ROS-ER-JNK Pathway EB_hepatic->ROS_ER_JNK HO1 ↑ HO-1 ROS_ER_JNK->HO1 Ferroptosis Ferroptosis HO1->Ferroptosis EB_laryngeal This compound LSD1 LSD1 Inhibition EB_laryngeal->LSD1 H3K9me ↑ H3K9me1/2 LSD1->H3K9me Proliferation_Migration ↓ Proliferation & Migration LSD1->Proliferation_Migration

Caption: Signaling pathways modulated by this compound in different cancer types.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: The cells were then treated with various concentrations of this compound or a standard chemotherapy agent for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Wound Healing (Scratch) Assay
  • Cell Seeding: Cells were grown to confluence in 6-well plates.

  • Scratch Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.

  • Drug Treatment: The cells were washed to remove debris and then incubated with a medium containing this compound at a specific concentration.

  • Image Acquisition: Images of the scratch were captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The closure of the scratch was measured to assess cell migration.

Transwell Migration Assay
  • Cell Seeding: Cancer cells were resuspended in a serum-free medium and seeded into the upper chamber of a Transwell insert.

  • Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Drug Treatment: this compound was added to the upper chamber with the cells.

  • Incubation: The plates were incubated for a specific period to allow for cell migration through the porous membrane of the insert.

  • Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Xenograft Studies
  • Cell Implantation: A specific number of cancer cells (e.g., TU212 laryngeal cancer cells) were subcutaneously injected into nude mice.[4]

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Drug Administration: The mice were then treated with this compound (e.g., intraperitoneal injections) or a vehicle control for a specified duration.[4]

  • Tumor Measurement: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[4]

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of an anti-cancer compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Compound Isolation (this compound) B Cell Line Selection (Pancreatic, Hepatic, Laryngeal) A->B C Cytotoxicity Screening (MTT Assay) B->C D Determination of IC50 C->D E Functional Assays D->E I Xenograft Model Development D->I Promising Results F Migration Assay (Wound Healing, Transwell) E->F G Apoptosis/Cell Death Assays (Flow Cytometry) E->G H Mechanism of Action Studies (Western Blot, RNA-seq) E->H J Treatment with this compound I->J K Tumor Growth Monitoring J->K L Toxicity Assessment K->L M Endpoint Analysis (Tumor Excision, IHC) L->M

Caption: General experimental workflow for preclinical anti-cancer drug evaluation.

References

Eupalinilide B: A Comparative Analysis of Apoptotic Pathways in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eupalinilide B, a sesquiterpene lactone, has demonstrated significant anti-cancer properties across various malignancies. Its ability to induce programmed cell death, or apoptosis, makes it a compound of interest for novel cancer therapeutics. This guide provides a comparative analysis of the apoptotic pathways triggered by this compound in different cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effect of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, indicating cell-specific responses. The following table summarizes the IC50 values of this compound in several laryngeal cancer cell lines.

Cell Line (Laryngeal Cancer)IC50 (µM)[1]
TU2121.03
AMC-HN-82.13
M4e3.12
LCC4.20
TU6866.73
Hep-29.07

Divergent Apoptotic Pathways Induced by this compound

This compound employs distinct molecular mechanisms to induce apoptosis in various cancer types. The primary pathways identified are through the inhibition of Lysine-specific demethylase 1 (LSD1) in laryngeal cancer, targeting of thioredoxin reductase (TrxR) in colorectal cancer, and the generation of reactive oxygen species (ROS) with potential induction of cuproptosis in pancreatic cancer.

Laryngeal Cancer: Inhibition of LSD1

In laryngeal cancer cells, this compound functions as a novel inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that is often overexpressed in various cancers and plays a crucial role in tumor cell proliferation and survival.[1] By selectively and reversibly inhibiting LSD1, this compound suppresses the proliferation of laryngeal cancer cells and inhibits epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]

G This compound Apoptotic Pathway in Laryngeal Cancer Eupalinilide_B This compound LSD1 LSD1 Inhibition Eupalinilide_B->LSD1 Proliferation Inhibition of Cell Proliferation LSD1->Proliferation EMT Inhibition of Epithelial- Mesenchymal Transition LSD1->EMT Apoptosis Apoptosis Proliferation->Apoptosis EMT->Apoptosis

Caption: this compound pathway in laryngeal cancer.

Colorectal Cancer: Targeting Thioredoxin Reductase

In colorectal cancer cells, this compound induces apoptosis by targeting the enzyme thioredoxin reductase (TrxR). TrxR is a key component of the thioredoxin system, which is essential for maintaining intracellular redox balance. This compound primarily targets the conserved selenocysteine 498 residues in TrxR, leading to its irreversible inhibition. This inhibition disrupts the cellular redox homeostasis, causing an accumulation of reactive oxygen species (ROS) and inducing oxidative stress-mediated apoptosis.

G This compound Apoptotic Pathway in Colorectal Cancer Eupalinilide_B This compound TrxR Thioredoxin Reductase (TrxR) Inhibition Eupalinilide_B->TrxR ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound pathway in colorectal cancer.

Pancreatic Cancer: ROS Generation and Potential Cuproptosis

In pancreatic cancer, this compound's mechanism of action involves the induction of reactive oxygen species (ROS) and a potential novel cell death mechanism known as cuproptosis.[3] While the precise details of this compound-induced cuproptosis are still under investigation, this process is generally characterized by copper-dependent cell death.[3] this compound treatment leads to elevated ROS levels and disrupts copper homeostasis, ultimately resulting in pancreatic cancer cell death.[3]

G This compound Apoptotic Pathway in Pancreatic Cancer Eupalinilide_B This compound ROS Increased Reactive Oxygen Species (ROS) Eupalinilide_B->ROS Copper Disruption of Copper Homeostasis Eupalinilide_B->Copper Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Potential Cuproptosis Copper->Cuproptosis Cuproptosis->Apoptosis

Caption: this compound pathway in pancreatic cancer.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the analysis of this compound's apoptotic effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., LSD1, TrxR, apoptosis-related proteins), followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G General Experimental Workflow cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Culture Drug_Treatment This compound Treatment Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot

Caption: A typical workflow for in vitro analysis.

This comparative guide highlights the multifaceted anti-cancer activity of this compound, demonstrating its ability to induce apoptosis through distinct, cell-type-specific mechanisms. Further research into these pathways will be crucial for the development of this compound as a targeted cancer therapeutic.

References

Safety Operating Guide

Safe Disposal of Eupalinilide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Eupalinilide B, a sesquiterpenoid lactone under investigation for its anti-cancer properties, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] This guide provides essential safety and logistical information, including step-by-step procedures for the proper disposal of this compound, in accordance with available safety data.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Protective gloves.[4]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[4]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form to avoid dust and aerosol formation.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An accessible safety shower and eye wash station are mandatory in the handling area.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 757202-08-7[4]
Molecular Formula C20H24O6[4]
Molecular Weight 360.40 g/mol [4]

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved hazardous waste disposal plant.[4] Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • All solid waste contaminated with this compound (e.g., unused compound, contaminated consumables such as gloves, pipette tips, and absorbent pads) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound (e.g., stock solutions, experimental media) must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[5]

Step 2: Decontamination of Labware

  • Glassware and equipment that have come into contact with this compound should be decontaminated.

  • A recommended procedure is to rinse the equipment with a suitable solvent, such as alcohol, to dissolve any remaining compound.[4]

  • The solvent rinse should be collected as hazardous waste.

  • After the initial solvent rinse, wash the labware thoroughly with soap and water.

Step 3: Spill Management In the event of a spill, the following procedure should be followed:

  • Evacuate non-essential personnel from the area.[4]

  • Ensure adequate ventilation.[4]

  • Wearing appropriate PPE, contain the spill to prevent it from spreading.[4]

  • For liquid spills, use an absorbent material like diatomite or universal binders to soak up the substance.[4]

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[4]

  • Decontaminate the spill area by scrubbing with alcohol.[4]

Step 4: Storage of Waste

  • Store hazardous waste containers in a cool, well-ventilated, and designated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]

  • Keep containers tightly sealed to prevent leakage or evaporation.[4]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Ensure all waste is properly documented and labeled according to federal, state, and local regulations.[4]

Experimental Protocols Cited

While specific disposal protocols for this compound are not detailed in the provided search results, the general procedure for handling cytotoxic and antineoplastic agents should be followed. The key principle is to treat all materials that have come into contact with this compound as hazardous waste and to dispose of them through an approved waste disposal service.[4][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, experimental media) waste_type->liquid_waste Liquid decon Decontaminate Labware (Solvent Rinse) waste_type->decon Contaminated Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_rinse Collect Solvent Rinse as Hazardous Waste decon->collect_rinse storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_rinse->storage disposal Arrange for Professional Disposal storage->disposal

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Eupalinilide B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Eupalinilide B. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended based on the available safety data.[1]

PPE CategoryRecommendation
Eye Protection Safety goggles with side-shields should be worn.
Hand Protection Protective gloves are required.
Skin and Body Impervious clothing should be worn to protect the skin.
Respiratory A suitable respirator is recommended.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure. The following step-by-step process outlines the recommended procedures for working with this compound.

1. Preparation and Area Setup:

  • Ensure adequate ventilation in the work area. An operational chemical fume hood is recommended.

  • Have an accessible safety shower and eye wash station.[1]

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Wear the full recommended PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • When weighing the solid compound, do so in a ventilated enclosure or a chemical fume hood.

  • If creating solutions, add the solvent to the solid slowly to avoid splashing.

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

3. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin after handling.[1]

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Remove PPE in a manner that avoids contaminating yourself and the surrounding area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.

  • Waste Collection:

    • Collect all waste materials, including unused this compound, contaminated PPE, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[1]

Key Safety Information

The following table summarizes the primary hazards associated with this compound as identified in the Safety Data Sheet.[1]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effects.P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.